(R)-Cinacalcet-D3
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(1R)-2,2,2-trideuterio-1-naphthalen-1-ylethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26-14-6-8-17-7-4-11-19(15-17)22(23,24)25/h2-5,7,9-13,15-16,26H,6,8,14H2,1H3/t16-/m1/s1/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHAWDNDOKGFTD-JOTALGBPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[C@H](C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301129761 | |
| Record name | (αR)-α-(Methyl-d3)-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301129761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228567-12-1 | |
| Record name | (αR)-α-(Methyl-d3)-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1228567-12-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αR)-α-(Methyl-d3)-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301129761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In Vitro Studies Using (R)-Cinacalcet-D3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro studies relevant to (R)-Cinacalcet-D3. While direct in vitro bioactivity and metabolism studies on this compound are not extensively published, this document synthesizes the available information on its primary application as an internal standard and the well-documented in vitro pharmacology of its non-deuterated parent compound, (R)-Cinacalcet. The guide details the mechanism of action, signaling pathways, metabolic profile, and relevant experimental protocols, presenting quantitative data in structured tables and visualizing complex processes with diagrams.
Introduction to this compound
(R)-Cinacalcet is a calcimimetic agent that acts as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR).[1] It is the pharmacologically active R-enantiomer used in the treatment of secondary hyperparathyroidism in patients with chronic kidney disease and hypercalcemia in patients with parathyroid carcinoma.[2]
This compound is a stable, deuterium-labeled isotopologue of (R)-Cinacalcet. The three deuterium atoms enhance its mass spectrometric signature, making it an ideal internal standard for the accurate quantification of (R)-Cinacalcet in biological matrices during pharmacokinetic and bioanalytical studies.[3][4] The replacement of hydrogen with deuterium can also alter the metabolic profile of a drug due to the kinetic isotope effect, potentially leading to increased metabolic stability.[5]
Mechanism of Action and Signaling Pathway
(R)-Cinacalcet enhances the sensitivity of the CaSR to extracellular calcium.[1] By binding to an allosteric site on the receptor, it induces a conformational change that lowers the threshold for CaSR activation by calcium ions.[2] The CaSR is a G-protein coupled receptor (GPCR) that, upon activation, primarily signals through the Gq/11 pathway, initiating a cascade of intracellular events that ultimately suppress the synthesis and secretion of parathyroid hormone (PTH).[6]
Signaling Pathway of (R)-Cinacalcet
Quantitative In Vitro Data
The following tables summarize key quantitative data from in vitro studies of (R)-Cinacalcet.
Table 1: In Vitro Efficacy of (R)-Cinacalcet
| Parameter | Cell Line | Assay Conditions | Value | Reference(s) |
| EC50 | HEK293 (expressing CaSR) | Intracellular Ca2+ mobilization, 0.5 mM extracellular Ca2+ | 51 nM | [7] |
| PTH Suppression | Primary human parathyroid cells | 1000 nmol/L Cinacalcet | 61% ± 21% (PHPT) | [8] |
| 61% ± 19% (SHPT) | [8] | |||
| Forskolin-induced Cl- Secretion Inhibition | T84 cells | 10 µM Cinacalcet | ~50% | [9] |
| 30 µM Cinacalcet | ~85% | [9] |
PHPT: Primary Hyperparathyroidism; SHPT: Secondary Hyperparathyroidism
Table 2: In Vitro Metabolism and Enzyme Inhibition of (R)-Cinacalcet
| Parameter | Enzyme | In Vitro System | Value | Reference(s) |
| Primary Metabolizing Enzymes | CYP3A4, CYP2D6, CYP1A2 | Human Liver Microsomes | - | [2] |
| Ki (Inhibition Constant) | CYP2D6 | - | 0.087 µmol/L | [10] |
| IC50 (Inhibition) | CYP1A2, 2C9, 2C19, 3A4 | Human Liver Microsomes | > 10 µM | [11] |
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments.
Intracellular Calcium Mobilization Assay
This assay measures the ability of (R)-Cinacalcet to potentiate CaSR-mediated increases in intracellular calcium.
Materials:
-
HEK293 cells stably expressing the human CaSR
-
Fura-2 AM (calcium indicator dye)
-
HEPES-buffered saline (HBS)
-
(R)-Cinacalcet stock solution (in DMSO)
-
Fluorescence plate reader or microscope
Protocol:
-
Cell Culture: Culture HEK293-CaSR cells in appropriate media and conditions until they reach 80-90% confluency.
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution in HBS.
-
Wash the cells with HBS.
-
Incubate the cells with the Fura-2 AM solution for 30-60 minutes at room temperature in the dark to allow for dye uptake and de-esterification.[12]
-
-
Washing: Wash the cells twice with HBS to remove extracellular dye.[12]
-
Compound Addition and Measurement:
-
Place the cell plate in a fluorescence plate reader or on a microscope stage.
-
Establish a baseline fluorescence reading by alternating excitation wavelengths between 340 nm and 380 nm and measuring emission at 510 nm.[12]
-
Add varying concentrations of (R)-Cinacalcet to the cells.
-
Continue to record the fluorescence ratio (340/380 nm) to measure changes in intracellular calcium concentration.[12]
-
-
Data Analysis: The ratio of fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration. Plot the change in fluorescence ratio against the concentration of (R)-Cinacalcet to determine the EC50 value.[7]
In Vitro PTH Secretion Assay
This assay evaluates the inhibitory effect of (R)-Cinacalcet on PTH secretion from parathyroid cells.
Materials:
-
Primary human parathyroid cells or a suitable parathyroid cell line
-
Cell culture medium
-
(R)-Cinacalcet stock solution (in DMSO)
-
Reagents for PTH quantification (e.g., ELISA kit)
Protocol:
-
Cell Culture: Isolate and culture primary parathyroid cells from tissue samples or maintain a parathyroid cell line according to standard protocols.[8]
-
Treatment:
-
Plate the cells and allow them to adhere.
-
Replace the medium with fresh medium containing varying concentrations of (R)-Cinacalcet. Include a vehicle control (DMSO).
-
-
Incubation: Incubate the cells for a defined period (e.g., 2-4 hours).
-
Sample Collection: Collect the cell culture supernatant.
-
PTH Quantification: Measure the concentration of PTH in the supernatant using a validated immunoassay (e.g., ELISA).
-
Data Analysis: Normalize the PTH concentration to the total protein content of the cells in each well. Calculate the percentage inhibition of PTH secretion for each concentration of (R)-Cinacalcet relative to the vehicle control.
In Vitro Metabolic Stability Assay
This protocol is designed to compare the metabolic stability of (R)-Cinacalcet and this compound.
Materials:
-
Human liver microsomes (HLMs)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
(R)-Cinacalcet and this compound stock solutions (in DMSO)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system
Protocol:
-
Preparation:
-
Prepare working solutions of (R)-Cinacalcet and this compound in phosphate buffer.
-
Prepare a suspension of HLMs in phosphate buffer.[5]
-
-
Incubation:
-
Pre-warm the HLM suspension and the test compound solutions at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[13]
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to cold acetonitrile to stop the reaction.[13]
-
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining concentration of the parent compound ((R)-Cinacalcet or this compound) at each time point.[5]
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693 / k.
-
Calculate the intrinsic clearance (Clint).[5]
-
Workflow for Comparative In Vitro Metabolic Stability Analysis
Conclusion
This compound is a valuable tool in the bioanalysis of (R)-Cinacalcet, ensuring accurate quantification in in vitro and in vivo studies. While direct comparative in vitro bioactivity data for this compound is limited, the extensive in vitro research on the parent compound, (R)-Cinacalcet, provides a solid foundation for understanding its pharmacological effects. The deuteration of (R)-Cinacalcet is predicted to enhance its metabolic stability, a hypothesis that can be tested using the in vitro metabolic stability protocols outlined in this guide. This technical guide serves as a comprehensive resource for researchers and drug development professionals working with (R)-Cinacalcet and its deuterated analogues, providing essential data, methodologies, and visualizations to support further investigation.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Cinacalcet - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Development and validation of an LC-MS/MS method by one-step precipitation for cinacalcet in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioanalytical tandem mass spectrometry method for cinacalcet in human plasma: green assessment with advanced metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Direct in vitro evidence of the suppressive effect of cinacalcet HCl on parathyroid hormone secretion in human parathyroid cells with pathologically reduced calcium-sensing receptor levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Repurposing calcium-sensing receptor agonist cinacalcet for treatment of CFTR-mediated secretory diarrheas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of cinacalcet hydrochloride, a new calcimimetic agent, on the pharmacokinetics of dextromethorphan: in vitro and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mercell.com [mercell.com]
(R)-Cinacalcet-D3: A Technical Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (R)-Cinacalcet-D3, a deuterated analog of the active enantiomer of Cinacalcet, for preclinical research applications. The primary focus of this document is to detail its use as an internal standard in bioanalytical assays and to provide comprehensive information on the pharmacology and preclinical data of the parent compound, (R)-Cinacalcet.
Introduction
(R)-Cinacalcet is a calcimimetic agent that acts as a positive allosteric modulator of the calcium-sensing receptor (CaSR).[1][2] It is the active enantiomer of Cinacalcet, a drug used to treat secondary hyperparathyroidism in patients with chronic kidney disease (CKD) and hypercalcemia in patients with parathyroid carcinoma.[3][4][5] this compound is a stable, isotopically labeled version of (R)-Cinacalcet, making it an ideal internal standard for quantitative bioanalysis by mass spectrometry.[6] Its use is critical for achieving accurate and precise measurements of Cinacalcet concentrations in biological matrices, which is essential for pharmacokinetic and pharmacodynamic studies.[2][6]
Mechanism of Action
(R)-Cinacalcet enhances the sensitivity of the CaSR on the surface of the parathyroid gland's chief cells to extracellular calcium ions.[4][7][8] This potentiation of the CaSR signaling cascade leads to a decrease in the synthesis and secretion of parathyroid hormone (PTH).[1][7][8] The reduction in PTH levels subsequently leads to a decrease in serum calcium and phosphorus levels.[3][7]
The CaSR is a G-protein coupled receptor that, upon activation, stimulates the Gq/Gi pathways.[7] This leads to the activation of Phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, and the subsequent increase in intracellular calcium concentration inhibits the secretion of PTH.[1][7]
Pharmacokinetics of (R)-Cinacalcet
The pharmacokinetic properties of Cinacalcet have been well-characterized. As (R)-Cinacalcet is the active enantiomer, these data are directly relevant for preclinical studies.
| Parameter | Value | Reference |
| Absorption | ||
| Bioavailability | 20-25% | [9][10] |
| Tmax | 2-6 hours | [7][9] |
| Effect of Food | High-fat meal increases AUC by 68% and Cmax by 82% | [7] |
| Distribution | ||
| Volume of Distribution (Vd) | ~1000 L | [7][11] |
| Protein Binding | 93-97% | [3][7] |
| Metabolism | ||
| Primary Enzymes | CYP3A4, CYP2D6, CYP1A2 | [3][7][10] |
| Excretion | ||
| Route of Elimination | Primarily renal excretion of metabolites | [3] |
| Half-life (t½) | Initial: ~6 hours; Terminal: 30-40 hours | [7][10] |
| Steady State | Achieved within 7 days | [7][10] |
Experimental Protocols
Bioanalytical Method for Quantification of (R)-Cinacalcet using this compound
This section details a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of (R)-Cinacalcet in plasma, utilizing this compound as an internal standard.
Objective: To accurately and precisely quantify the concentration of (R)-Cinacalcet in a biological matrix.
Materials:
-
(R)-Cinacalcet analytical standard
-
This compound internal standard
-
Blank biological matrix (e.g., human plasma)
-
Acetonitrile (ACN)
-
Ammonium formate
-
Water (HPLC grade)
-
Zorbax Eclipse XDB-C18 column or equivalent
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple Quadrupole Mass Spectrometer
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare stock solutions of (R)-Cinacalcet and this compound in a suitable organic solvent (e.g., methanol).
-
Prepare working solutions for calibration standards and quality controls by serial dilution of the stock solution.
-
Prepare a working solution of the internal standard, this compound.
-
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma sample, add 20 µL of the this compound internal standard working solution.
-
Add 500 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture thoroughly.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Inject the prepared sample onto the C18 column.
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with ammonium formate) and an organic component (e.g., methanol or acetonitrile).
-
-
Mass Spectrometric Detection:
-
Utilize positive electrospray ionization (ESI+).
-
Monitor the specific mass transitions for (R)-Cinacalcet and this compound using Multiple Reaction Monitoring (MRM).
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte ((R)-Cinacalcet) to the internal standard (this compound).
-
Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.
-
Determine the concentration of (R)-Cinacalcet in the unknown samples by interpolation from the calibration curve.
Preclinical Efficacy Data
Preclinical studies in rodent models of CKD have demonstrated the efficacy of Cinacalcet in managing secondary hyperparathyroidism.
| Study Type | Animal Model | Treatment | Key Findings | Reference |
| Prevention of sHPT | 5/6 Nephrectomized (Nx) Rats | Cinacalcet (10 mg/kg/day) for 6 weeks | Significantly reduced serum PTH levels compared to vehicle-treated Nx rats. | [12] |
| Reversal of established sHPT | 5/6 Nephrectomized (Nx) Rats | Cinacalcet for 5 weeks, starting 6 weeks post-surgery | Significantly reduced serum PTH and parathyroid hyperplasia compared to vehicle-treated Nx rats. | [12] |
| Vascular Calcification | Hemodialysis Patients | Cinacalcet plus low-dose vitamin D | Attenuated the progression of vascular and cardiac valve calcification. | [13] |
| CKD-Mineral Bone Disorder | Chronic Hemodialysis Patients with severe sHPT | Cinacalcet | Significant reductions in iPTH and FGF-23; stabilization of vascular calcification. | [14] |
Conclusion
This compound is an indispensable tool for the accurate and reliable quantification of (R)-Cinacalcet in preclinical research. A thorough understanding of the parent compound's mechanism of action, pharmacokinetics, and preclinical efficacy is crucial for designing and interpreting studies. The methodologies and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals working with this important calcimimetic agent.
References
- 1. Cinacalcet Mechanism of Action – My Endo Consult [myendoconsult.com]
- 2. benchchem.com [benchchem.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Cinacalcet hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. Bioanalytical tandem mass spectrometry method for cinacalcet in human plasma: green assessment with advanced metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cinacalcet - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. What is the mechanism of Cinacalcet Hydrochloride? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. Clinical pharmacokinetic and pharmacodynamic profile of cinacalcet hydrochloride [pubmed.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Cinacalcet HCl prevents development of parathyroid gland hyperplasia and reverses established parathyroid gland hyperplasia in a rodent model of CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The effectiveness of cinacalcet: a randomized, open label study in chronic hemodialysis patients with severe secondary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological profile of (R)-Cinacalcet-D3
An In-Depth Technical Guide to the Pharmacological Profile of (R)-Cinacalcet-D3
Introduction
(R)-Cinacalcet, marketed under trade names such as Sensipar® and Mimpara®, is a calcimimetic agent that acts as a positive allosteric modulator of the calcium-sensing receptor (CaSR).[1] It is the pharmacologically active (R)-enantiomer used for the treatment of secondary hyperparathyroidism in patients with chronic kidney disease (CKD) on dialysis and for the management of hypercalcemia in patients with parathyroid carcinoma.[2] this compound is a stable, deuterium-labeled isotopologue of (R)-Cinacalcet. Due to their nearly identical physicochemical properties, the pharmacological profile of this compound is considered equivalent to that of the non-labeled compound. Its primary application in research and development is as an internal standard for the accurate quantification of cinacalcet in biological matrices, such as plasma, using sensitive bioanalytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4][5] This guide provides a comprehensive overview of its pharmacological profile, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Pharmacodynamics
Mechanism of Action
(R)-Cinacalcet enhances the sensitivity of the CaSR to extracellular calcium ions.[6][7] The CaSR is a G protein-coupled receptor (GPCR) predominantly expressed in the parathyroid glands and kidneys, where it plays a pivotal role in maintaining calcium homeostasis.[6] By binding to an allosteric site on the transmembrane domain of the CaSR, cinacalcet induces a conformational change that potentiates the receptor's activation at lower calcium concentrations.[6] This heightened activation suppresses the synthesis and secretion of parathyroid hormone (PTH), leading to a subsequent decrease in serum calcium and phosphorus levels.[7][8]
Signaling Pathway
The activation of the CaSR by (R)-Cinacalcet primarily initiates signaling through the Gαq/11 pathway.[9] This cascade involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), ultimately leading to the inhibition of PTH secretion.[10] Recent studies also indicate that cinacalcet acts as a spatially biased allosteric modulator, preferentially enhancing CaSR signaling from endosomal membranes.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. Cinacalcet - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Development and validation of an LC-MS/MS method by one-step precipitation for cinacalcet in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioanalytical tandem mass spectrometry method for cinacalcet in human plasma: green assessment with advanced metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. scbt.com [scbt.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Efficacy and safety of cinacalcet and active vitamin D in the treatment of secondary hyperparathyroidism in patients with chronic kidney disease: a network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The calcium-sensing receptor: a comprehensive review on its role in calcium homeostasis and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jme.bioscientifica.com [jme.bioscientifica.com]
- 11. OR03-05 Cinacalcet Acts As A Spatially Biased Allosteric Modulator To Enhance CaSR Signaling From Endosomal Membranes - PMC [pmc.ncbi.nlm.nih.gov]
(R)-Cinacalcet-D3 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (R)-Cinacalcet-D3, a deuterated isotopologue of Cinacalcet. The information presented herein is intended to support research and development activities by providing essential chemical data, outlining its primary mechanism of action, and detailing its application in quantitative analysis.
Core Compound Data
This compound is the deuterated form of (R)-Cinacalcet, a calcimimetic agent. The incorporation of deuterium isotopes makes it an ideal internal standard for mass spectrometry-based quantification of Cinacalcet in biological matrices.
| Parameter | Value | Reference |
| CAS Number | 1228567-12-1 | [1] |
| Molecular Formula | C₂₂H₁₉D₃F₃N | |
| Molecular Weight | 360.4 g/mol | [1] |
Mechanism of Action: Cinacalcet
Cinacalcet is a positive allosteric modulator of the calcium-sensing receptor (CaSR), a G-protein coupled receptor found on the surface of the chief cells of the parathyroid gland.[2][3][4] By binding to the transmembrane domain of the CaSR, Cinacalcet increases the receptor's sensitivity to extracellular calcium ions.[3][4] This enhanced sensitivity means that lower concentrations of serum calcium are sufficient to activate the receptor, which in turn inhibits the synthesis and secretion of parathyroid hormone (PTH).[3][4]
The downstream signaling cascade of CaSR activation involves G-proteins, primarily Gq and Gi.[2] Activation of the Gq pathway stimulates phospholipase C, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an influx of intracellular calcium, which ultimately suppresses PTH secretion.[2][3]
Signaling Pathway of Cinacalcet
Caption: Signaling pathway of Cinacalcet via the Calcium-Sensing Receptor.
Application in Quantitative Analysis
This compound is primarily used as an internal standard in the quantification of Cinacalcet in biological samples, typically plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6][7] The stable isotope-labeled standard allows for accurate and precise measurement by correcting for variations in sample preparation and instrument response.
Experimental Protocol: Quantification of Cinacalcet in Human Plasma by LC-MS/MS
This protocol is a generalized representation based on published methodologies.[5][6][7][8]
1. Sample Preparation:
-
To a 50 µL aliquot of human plasma, add a known concentration of this compound as the internal standard.
-
Perform protein precipitation by adding a solvent such as acetonitrile.[6]
-
Vortex the mixture to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
2. Chromatographic Separation:
-
HPLC System: A standard high-performance liquid chromatography system.
-
Column: A C18 reverse-phase column (e.g., Eclipse Plus C18) is commonly used.[6]
-
Mobile Phase: A gradient elution using a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous solution containing a modifier like formic acid or ammonium formate.[6][8]
-
Flow Rate: A constant flow rate, for example, 0.6 mL/min.[6]
3. Mass Spectrometric Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
4. Quantification:
-
A calibration curve is generated by analyzing samples with known concentrations of Cinacalcet and a fixed concentration of the internal standard, this compound.
-
The concentration of Cinacalcet in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. The linear range for quantification is typically between 0.1 to 100 ng/mL.[5][6]
Experimental Workflow
Caption: Workflow for the quantification of Cinacalcet using LC-MS/MS.
Clinical Efficacy Data of Cinacalcet
Cinacalcet is indicated for the treatment of secondary hyperparathyroidism in patients with chronic kidney disease on dialysis.[9][10] Clinical studies have demonstrated its effectiveness in reducing elevated PTH levels.
| Study Population | Treatment Group | Primary Endpoint | Result | p-value | Reference |
| Chronic Hemodialysis Patients with Severe Secondary Hyperparathyroidism | Cinacalcet | >30% reduction in iPTH | 80% of patients achieved target | 0.001 | [11] |
| Control | >30% reduction in iPTH | 13% of patients achieved target | [11] | ||
| Pediatric Patients with CKD and Secondary Hyperparathyroidism on Dialysis | Cinacalcet | ≥30% reduction from baseline in mean intact PTH | 55% of patients achieved endpoint | 0.017 | [12] |
| Placebo | ≥30% reduction from baseline in mean intact PTH | 19% of patients achieved endpoint | [12] |
In long-term studies, Cinacalcet has been shown to sustain reductions in PTH for up to three years.[13][14] After 100 weeks of treatment, approximately 55% of patients achieved a PTH concentration of ≤300 pg/mL.[13][14]
References
- 1. This compound | C22H22F3N | CID 46241882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cinacalcet - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cinacalcet Mechanism of Action – My Endo Consult [myendoconsult.com]
- 4. What is the mechanism of Cinacalcet Hydrochloride? [synapse.patsnap.com]
- 5. Micromethod for quantification of cinacalcet in human plasma by liquid chromatography-tandem mass spectrometry using a stable isotope-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of an LC-MS/MS method by one-step precipitation for cinacalcet in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cinacalcet | C22H22F3N | CID 156419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. The effectiveness of cinacalcet: a randomized, open label study in chronic hemodialysis patients with severe secondary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A randomized, double-blind, placebo-controlled study to assess the efficacy and safety of cinacalcet in pediatric patients with chronic kidney disease and secondary hyperparathyroidism receiving dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
The Impact of Deuteration on the Biological Activity of Cinacalcet: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the biological activity of deuterated Cinacalcet. Cinacalcet is a calcimimetic agent that acts as an allosteric modulator of the Calcium-Sensing Receptor (CaSR) to control secondary hyperparathyroidism. The strategic replacement of hydrogen with deuterium atoms at key metabolic sites in the Cinacalcet molecule is anticipated to alter its pharmacokinetic profile, potentially leading to improved therapeutic efficacy and safety. This document outlines the mechanism of action of Cinacalcet, the theoretical and expected benefits of deuteration based on the kinetic isotope effect, and detailed experimental protocols for assessing these effects. Quantitative data for non-deuterated Cinacalcet is presented alongside expected data for a deuterated analog, providing a framework for comparative analysis.
Introduction to Cinacalcet and the Rationale for Deuteration
Cinacalcet is a crucial therapeutic agent for managing secondary hyperparathyroidism in patients with chronic kidney disease and for treating hypercalcemia in patients with parathyroid carcinoma.[1] It functions by increasing the sensitivity of the CaSR on the parathyroid gland to extracellular calcium, thereby reducing the secretion of parathyroid hormone (PTH).[2]
The metabolism of Cinacalcet is extensive, primarily mediated by cytochrome P450 enzymes CYP3A4, CYP2D6, and CYP1A2.[1] The main metabolic pathways involve N-dealkylation and oxidation of the naphthalene ring.[3] These metabolic processes can influence the drug's half-life, bioavailability, and potential for drug-drug interactions.
Deuteration, the substitution of hydrogen with its stable isotope deuterium, is a strategy employed in drug development to enhance metabolic stability. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic reactions involving the cleavage of this bond—a phenomenon known as the kinetic isotope effect.[4] By selectively replacing hydrogen atoms at the sites of metabolism on the Cinacalcet molecule, it is hypothesized that the resulting deuterated compound will exhibit a more favorable pharmacokinetic profile.
Mechanism of Action and Signaling Pathway
Cinacalcet is an allosteric modulator of the CaSR, a G-protein coupled receptor.[5] Its binding to the transmembrane domain of the CaSR induces a conformational change that increases the receptor's sensitivity to extracellular calcium ions.[6] This enhanced sensitivity means that lower concentrations of calcium are required to activate the receptor and initiate the downstream signaling cascade that inhibits PTH synthesis and secretion.[2]
The activation of the CaSR by Cinacalcet stimulates the Gq/Gi signaling pathways.[1] This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, and the subsequent increase in cytosolic calcium levels inhibits the secretion of PTH.[6]
Pharmacokinetic Profile: A Comparative Overview
The primary advantage of a deuterated version of Cinacalcet is the anticipated improvement in its pharmacokinetic profile due to enhanced metabolic stability. While direct, publicly available comparative clinical data for deuterated Cinacalcet is limited, the following tables summarize the known pharmacokinetic parameters of non-deuterated Cinacalcet and the expected parameters for a deuterated analog based on established scientific principles.
Pharmacokinetic Parameters in Humans
| Parameter | Non-Deuterated Cinacalcet | Expected Deuterated Cinacalcet |
| Bioavailability | 20-25%[5] | Potentially Increased |
| Terminal Half-life (t½) | 30-40 hours[5] | Potentially Prolonged |
| Time to Peak Plasma Concentration (Tmax) | 2-6 hours[1] | Likely Unchanged |
| Volume of Distribution (Vd) | ~1000 L[1] | Likely Unchanged |
| Plasma Protein Binding | 93-97%[1] | Likely Unchanged |
| Metabolism | Primarily CYP3A4, CYP2D6, CYP1A2[1] | Slower rate of metabolism by the same enzymes |
| Elimination | Primarily renal excretion of metabolites[7] | Slower elimination of parent drug |
In Vitro Metabolic Stability
The following table presents a hypothetical comparison of in vitro metabolic stability parameters in human liver microsomes, illustrating the anticipated benefits of deuteration.[2]
| Parameter | Non-Deuterated Cinacalcet (Hypothetical) | Deuterated Cinacalcet (Expected) |
| In Vitro Half-life (t½) in HLM | ~20 minutes | > 40 minutes |
| Intrinsic Clearance (Clint) in HLM | High | Moderate to Low |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess and compare the biological activity of deuterated and non-deuterated Cinacalcet.
In Vitro Metabolic Stability Assay
This protocol outlines a standard procedure for comparing the metabolic stability of Cinacalcet and its deuterated analog using human liver microsomes (HLM).
References
- 1. Cinacalcet - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Clinical pharmacokinetic and pharmacodynamic profile of cinacalcet hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HERA [hera.testing.sedici.unlp.edu.ar]
- 7. pdf.hres.ca [pdf.hres.ca]
Preliminary Investigations of (R)-Cinacalcet: A Technical Overview
Disclaimer: Publicly available research specifically investigating the effects of (R)-Cinacalcet-D3 is not available at this time. The following guide focuses on the well-documented (R)-enantiomer of Cinacalcet, the active component of the approved drug. This compound is noted in the literature as an internal standard for bioanalytical methods, but its pharmacological effects have not been detailed in the searched studies[1].
This technical guide provides an in-depth overview of the preliminary investigations into the effects of (R)-Cinacalcet, the active enantiomer of Cinacalcet. It is intended for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, details experimental protocols, and visualizes the core signaling pathway.
Core Mechanism of Action
(R)-Cinacalcet is a calcimimetic agent that acts as a positive allosteric modulator of the calcium-sensing receptor (CaSR)[2][3][4]. The CaSR is a G-protein coupled receptor that plays a crucial role in regulating parathyroid hormone (PTH) secretion in response to changes in extracellular calcium levels[2][4]. By enhancing the sensitivity of the CaSR to extracellular calcium, (R)-Cinacalcet effectively mimics the effect of higher calcium concentrations, leading to a reduction in the synthesis and secretion of PTH[5][6]. This action helps to control secondary hyperparathyroidism in patients with chronic kidney disease and hypercalcemia in patients with parathyroid carcinoma[2][7][8]. The (R)-enantiomer is significantly more potent than the (S)-enantiomer[7][9][10].
Quantitative Data Summary
The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of (R)-Cinacalcet based on studies in healthy volunteers and patient populations.
Table 1: Pharmacokinetic Properties of (R)-Cinacalcet
| Parameter | Value | Population | Reference |
| Bioavailability | 20-25% | Healthy Volunteers | [1][11] |
| Increased by 50-80% with food | Healthy Volunteers | [12][13] | |
| Time to Peak Plasma Concentration (Tmax) | 2-6 hours | Healthy Volunteers/Patients | [1][5][11][12] |
| Terminal Half-life (t1/2) | 30-40 hours | Healthy Volunteers/Patients | [1][5][11][12] |
| Volume of Distribution (Vd) | ~1000 L | Patients | [7][12][13] |
| Plasma Protein Binding | 93-97% | Not Specified | [7][13] |
| Metabolism | Primarily via CYP3A4, CYP2D6, and CYP1A2 | In vitro/Human | [7][11][13] |
| Elimination | Primarily metabolic | Not Specified | [1] |
Table 2: Pharmacodynamic Effects of (R)-Cinacalcet
| Effect | Measurement | Value | Condition | Reference |
| PTH Reduction | Nadir post-dose | 2-6 hours | Patients | [12] |
| Dose-dependent suppression | 1-36 mg/kg | Rats | [9][10] | |
| Long-term reduction | Time-dependent | Hemodialysis Patients | [14] | |
| Serum Calcium Reduction | Dose-dependent suppression | 1-36 mg/kg | Rats | [9][10] |
| Normalization | 76% of patients | Primary Hyperparathyroidism | [3] | |
| In Vitro Potency (EC50/IC50) | Increase in intracellular Ca2+ (EC50) | 51 nM | HEK293 cells expressing CaSR | [9][10] |
| Decrease in PTH secretion (IC50) | 28 nM | Bovine parathyroid cells | [9][10] | |
| Increase in calcitonin secretion (EC50) | 34 nM | Rat medullary thyroid carcinoma cells | [9][10] |
Experimental Protocols
In Vitro Assessment of CaSR Activation
Objective: To determine the potency of (R)-Cinacalcet in activating the calcium-sensing receptor.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK) 293 cells stably expressing the human parathyroid CaSR are cultured under standard conditions.
-
Intracellular Calcium Measurement: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Compound Application: Cells are exposed to varying concentrations of (R)-Cinacalcet in the presence of a fixed, sub-maximal concentration of extracellular calcium (e.g., 0.5 mM).
-
Data Acquisition: Changes in intracellular calcium concentration ([Ca2+]i) are measured using a fluorescence plate reader or microscope.
-
Data Analysis: The concentration-response curve is plotted, and the EC50 value (the concentration of (R)-Cinacalcet that elicits 50% of the maximal response) is calculated. A similar protocol using rat medullary thyroid carcinoma 6-23 cells can be used to measure calcitonin secretion[9][10].
In Vitro Assessment of PTH Secretion
Objective: To evaluate the effect of (R)-Cinacalcet on parathyroid hormone secretion.
Methodology:
-
Cell Culture: Primary bovine parathyroid cells are isolated and cultured.
-
Compound Incubation: Cells are incubated with various concentrations of (R)-Cinacalcet in the presence of a fixed concentration of extracellular calcium (e.g., 0.5 mM).
-
Supernatant Collection: After the incubation period, the cell culture supernatant is collected.
-
PTH Measurement: The concentration of PTH in the supernatant is quantified using an immunoassay.
-
Data Analysis: The concentration-dependent inhibition of PTH secretion is determined, and the IC50 value (the concentration of (R)-Cinacalcet that causes 50% inhibition of PTH secretion) is calculated[9].
In Vivo Assessment in Animal Models
Objective: To assess the oral bioavailability and pharmacodynamic effects of (R)-Cinacalcet in vivo.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Drug Administration: (R)-Cinacalcet is administered orally at various doses.
-
Blood Sampling: Blood samples are collected at multiple time points post-administration.
-
Pharmacokinetic Analysis: Plasma concentrations of (R)-Cinacalcet are measured using a validated bioanalytical method (e.g., LC-MS/MS). Pharmacokinetic parameters such as Cmax, Tmax, and AUC are calculated.
-
Pharmacodynamic Analysis: Serum levels of PTH and blood ionized calcium are measured at each time point to assess the dose-dependent effects of (R)-Cinacalcet[9][10].
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the mechanism of action of (R)-Cinacalcet and a typical experimental workflow for its evaluation.
Caption: (R)-Cinacalcet Mechanism of Action on Parathyroid Cells.
Caption: General Experimental Workflow for (R)-Cinacalcet Evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. The efficacy and safety of cinacalcet in primary hyperparathyroidism: a systematic review and meta-analysis of randomized controlled trials and cohort studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calcium-mediated parathyroid hormone release changes in patients treated with the calcimimetic agent cinacalcet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cinacalcet - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The impact of cinacalcet in the mineral metabolism markers of patients on dialysis with severe secondary hyperparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Cinacalcet - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacodynamics of the type II calcimimetic compound cinacalcet HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinical pharmacokinetic and pharmacodynamic profile of cinacalcet hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.hres.ca [pdf.hres.ca]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. Effects of Long-Term Cinacalcet Administration on Parathyroid Gland in Hemodialysis Patients with Secondary Hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (R)-Cinacalcet-D3 as an Internal Standard in LC-MS/MS Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the quantitative analysis of Cinacalcet in biological matrices, specifically human plasma, using (R)-Cinacalcet-D3 as an internal standard (IS) with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This methodology is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.[1][2]
Introduction
Cinacalcet is a calcimimetic agent that modulates the calcium-sensing receptor (CaSR) and is primarily used to treat secondary hyperparathyroidism in patients with chronic kidney disease and hypercalcemia in patients with parathyroid carcinoma.[2][3][4][5] Accurate quantification of Cinacalcet in biological samples is essential for understanding its pharmacokinetic profile and ensuring therapeutic efficacy. The use of a stable isotope-labeled internal standard, such as this compound, is the preferred method for LC-MS/MS bioanalysis as it corrects for variability during sample preparation and potential matrix effects, leading to high accuracy and precision.[6][7][8]
Mechanism of Action of Cinacalcet
Cinacalcet acts as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor. By binding to the transmembrane domain of the CaSR, Cinacalcet increases the receptor's sensitivity to extracellular calcium ions.[9] This enhanced sensitivity leads to a downstream signaling cascade that ultimately suppresses the synthesis and secretion of parathyroid hormone (PTH).[9][10] The reduction in PTH levels subsequently leads to a decrease in serum calcium concentrations.[10]
Experimental Protocols
This section details a validated LC-MS/MS method for the quantification of Cinacalcet in human plasma using this compound as an internal standard.
Materials and Reagents
-
Cinacalcet Hydrochloride (Reference Standard)
-
This compound Hydrochloride (Internal Standard)[11]
-
Methanol (HPLC grade)[11]
-
Acetonitrile (HPLC grade)[11]
-
Ammonium Formate (MS grade)[11]
-
Formic Acid
-
Ultrapure Water[11]
-
Drug-free human plasma[11]
Stock and Working Solutions
-
Cinacalcet Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Cinacalcet hydrochloride in methanol.[6]
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound hydrochloride in methanol.[6]
-
Working Standard Solutions: Prepare working solutions by serially diluting the stock solutions in a 50:50 (v/v) methanol:water mixture to create calibration curve standards and quality control (QC) samples.
Sample Preparation (One-Step Protein Precipitation)
This method is rapid and suitable for high-throughput analysis.[6][12]
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the this compound internal standard working solution.[11]
-
Add 500 µL of acetonitrile to precipitate plasma proteins.[11]
-
Vortex the mixture for 15 seconds.[11]
-
Centrifuge at 20,000 g for 5 minutes.[11]
-
Collect the supernatant for LC-MS/MS analysis.[11]
References
- 1. Bioanalytical tandem mass spectrometry method for cinacalcet in human plasma: green assessment with advanced metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cinacalcet - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cinacalcet hydrochloride (Sensipar) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Micromethod for quantification of cinacalcet in human plasma by liquid chromatography-tandem mass spectrometry using a stable isotope-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. What is the mechanism of Cinacalcet Hydrochloride? [synapse.patsnap.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Development and validation of an LC-MS/MS method by one-step precipitation for cinacalcet in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantitative Analysis of Cinacalcet using (R)-Cinacalcet-D3
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cinacalcet is a calcimimetic agent that allosterically modulates the calcium-sensing receptor (CaSR), primarily used in the management of secondary hyperparathyroidism in patients with chronic kidney disease and for treating hypercalcemia in patients with parathyroid carcinoma.[1][2][3] Accurate and precise quantification of Cinacalcet in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This document provides detailed application notes and protocols for the quantitative analysis of Cinacalcet in human plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and (R)-Cinacalcet-D3 as the internal standard (IS). The use of a stable isotope-labeled internal standard like this compound is crucial for correcting analytical variability during sample preparation and detection.[3][4]
Experimental Protocols
This section outlines the detailed methodologies for the key experiments involved in the quantitative analysis of Cinacalcet.
Materials and Reagents
-
Cinacalcet hydrochloride (Reference Standard)
-
This compound hydrochloride (Internal Standard)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid
-
Ammonium formate
-
Deionized water
-
Drug-free human plasma
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL):
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of Cinacalcet by performing serial dilutions of the stock solution with a 50:50 (v/v) mixture of methanol and water.[6]
-
-
Internal Standard Working Solution:
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and efficient method for extracting Cinacalcet from plasma samples.[4][5][6]
-
Pipette 100 µL of the human plasma sample (calibration standard, quality control, or unknown sample) into a 1.5 mL microcentrifuge tube.[6]
-
Add 20 µL of the this compound internal standard working solution (50 ng/mL) to each tube.[6]
-
Add 500 µL of acetonitrile to precipitate the plasma proteins.[4][6]
-
Vortex the mixture for approximately 15 seconds to ensure thorough mixing.[6]
-
Centrifuge the tubes at 20,000 x g for 5 minutes to pellet the precipitated proteins.[6]
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[4][6]
LC-MS/MS Conditions
The following are typical LC-MS/MS parameters for the analysis of Cinacalcet.
Liquid Chromatography:
| Parameter | Value |
| HPLC System | Agilent 1200 series or equivalent |
| Column | Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm[3] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 30% B, increase to 90% B over 5 min, hold for 2 min, return to 30% B |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Run Time | Approximately 8 minutes |
Mass Spectrometry:
| Parameter | Value |
| Mass Spectrometer | API 4000 or equivalent triple quadrupole |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[5] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[5] |
| MRM Transitions | |
| Cinacalcet | 358.1 > 155.1[7] |
| This compound | 361.1 > 158.1[8] |
| Dwell Time | 200 ms |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| Curtain Gas | 20 psi |
| Collision Gas | 8 psi |
| IonSpray Voltage | 5500 V |
| Temperature | 500°C |
Data Presentation
The following tables summarize the quantitative data from a validated bioanalytical method for Cinacalcet.
Table 1: Calibration Curve and Linearity
| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| Cinacalcet | 0.300 - 150.00 | ≥ 0.995[3] |
Table 2: Precision and Accuracy
| QC Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ (0.3) | ≤ 15 | 85-115 | ≤ 15 | 85-115 |
| Low QC (0.9) | ≤ 15 | 85-115 | ≤ 15 | 85-115 |
| Mid QC (75) | ≤ 15 | 85-115 | ≤ 15 | 85-115 |
| High QC (120) | ≤ 15 | 85-115 | ≤ 15 | 85-115 |
Table 3: Recovery and Matrix Effect
| QC Concentration (ng/mL) | Mean Recovery (%) | Matrix Effect (%) |
| Low QC (0.9) | > 85 | 85-115 |
| High QC (120) | > 85 | 85-115 |
Visualizations
Signaling Pathway of Cinacalcet
Caption: Signaling pathway of Cinacalcet's action on the parathyroid gland chief cell.
Experimental Workflow
Caption: Experimental workflow for the quantitative analysis of Cinacalcet in human plasma.
References
- 1. Clinical pharmacokinetic and pharmacodynamic profile of cinacalcet hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cinacalcet - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Bioanalytical tandem mass spectrometry method for cinacalcet in human plasma: green assessment with advanced metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Development and validation of an LC-MS/MS method by one-step precipitation for cinacalcet in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Application Note: High-Throughput Quantification of Cinacalcet in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cinacalcet hydrochloride is a calcimimetic agent that acts as an allosteric modulator of the calcium-sensing receptor (CaSR), primarily used in the management of secondary hyperparathyroidism in patients with chronic kidney disease and for the treatment of hypercalcemia in patients with parathyroid carcinoma.[1][2] Accurate and reliable quantification of Cinacalcet in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.[1][3] This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Cinacalcet in human plasma, utilizing (R)-Cinacalcet-D3 as the internal standard.
The method employs a simple and rapid protein precipitation extraction procedure, making it suitable for high-throughput analysis.[1][4][5] Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) and Multiple Reaction Monitoring (MRM) mode.[3][5][6]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of the LC-MS/MS method for Cinacalcet analysis.
Table 1: Chromatographic and Mass Spectrometric Parameters
| Parameter | Value |
| LC Column | Eclipse Plus C18 or equivalent[4][6] |
| Mobile Phase | Gradient elution with methanol, water, and ammonium formate[4][5][6] |
| Flow Rate | 0.6 mL/min[4][5][6] |
| Injection Volume | 20 µL[6] |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[5][6] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[5][6] |
| MRM Transition (Cinacalcet) | m/z 358.1 > 155.1[7][8] |
| MRM Transition (this compound) | m/z 361.1 > 158.1[8] |
Table 2: Method Validation Parameters
| Parameter | Typical Range/Value |
| Linearity Range | 0.1 - 150 ng/mL[3][4] |
| Correlation Coefficient (r²) | > 0.99[6] |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL[4][5][9] |
| Intra- and Inter-day Precision (%RSD) | < 15%[5][6] |
| Accuracy | 85 - 115%[4][5] |
| Extraction Recovery | 95.67 - 102.88%[4][5] |
Experimental Protocols
1. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL):
-
Working Standard Solutions:
-
Internal Standard Working Solution:
-
Prepare a working solution of this compound at a concentration of 50 ng/mL in 50% methanol.[9]
-
2. Preparation of Calibration Standards and Quality Control (QC) Samples
-
Spike 95 µL of blank human plasma with 5 µL of the respective Cinacalcet working standard solutions to obtain final concentrations for the calibration curve (e.g., 0.1, 0.2, 1, 5, 10, 20, 40, 50 ng/mL).[9]
-
Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same manner (e.g., 0.3, 20, and 35 ng/mL).[9]
3. Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of the plasma sample (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.[1]
-
Add 20 µL of the this compound internal standard working solution (50 ng/mL) to each tube, except for the blank plasma.[1]
-
Add 500 µL of acetonitrile to each tube to precipitate the plasma proteins.[1][6]
-
Vortex the mixture for 1 minute.[1]
-
Centrifuge the tubes at high speed (e.g., 13,000 rpm) for 10 minutes.[1]
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[1]
4. LC-MS/MS Analysis
-
Inject the prepared samples onto the LC-MS/MS system.
-
Quantify the Cinacalcet peak area response relative to the this compound peak area.
-
Determine the concentration of Cinacalcet in the unknown samples by interpolating from the calibration curve.
Visualizations
Caption: Experimental workflow for Cinacalcet quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmainfo.in [pharmainfo.in]
- 3. Bioanalytical tandem mass spectrometry method for cinacalcet in human plasma: green assessment with advanced metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of an LC-MS/MS method by one-step precipitation for cinacalcet in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of an LC-MS/MS method by one-step precipitation for cinacalcet in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Bioanalysis of (R)-Cinacalcet-D3
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Cinacalcet is a calcimimetic agent that modulates the calcium-sensing receptor (CaSR), playing a crucial role in the management of secondary hyperparathyroidism in patients with chronic kidney disease and hypercalcemia in those with parathyroid carcinoma.[1][2] Accurate and robust quantification of Cinacalcet and its deuterated internal standard, (R)-Cinacalcet-D3, in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.[1][3] This document provides detailed application notes and protocols for the most common sample preparation techniques employed in the bioanalysis of this compound, including Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction.
The selection of an appropriate sample preparation method is critical for achieving accurate, precise, and reproducible results in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.[4] The ideal technique should effectively remove interfering matrix components, concentrate the analyte of interest, and be amenable to high-throughput workflows.
Sample Preparation Techniques
The three primary methods for extracting this compound from plasma samples are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[2][5] The choice of method depends on the desired level of sample cleanup, sensitivity requirements, and available resources.[5]
Protein Precipitation (PPT)
Protein precipitation is a straightforward and rapid method for removing proteins from biological samples, making it suitable for high-throughput analysis.[3][5] It involves the addition of an organic solvent, typically acetonitrile or methanol, to the plasma sample to denature and precipitate proteins.[3][4]
Experimental Protocol: One-Step Protein Precipitation
This protocol is adapted from validated methods for the determination of Cinacalcet in human plasma.[3][4]
Materials and Reagents:
-
This compound (Internal Standard, IS)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Deionized Water
-
Drug-free human plasma
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 50 µL of the plasma sample (calibration standard, quality control, or unknown sample) into a 1.5 mL microcentrifuge tube.[3]
-
Add 20 µL of the this compound internal standard working solution.[3]
-
Add 500 µL of acetonitrile to precipitate the plasma proteins.[3]
-
Vortex the mixture for 1 minute.[3]
-
Centrifuge the tubes at high speed (e.g., 13,000 rpm) for 10 minutes.[3]
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[3]
Liquid-Liquid Extraction (LLE)
LLE is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the sample) and an organic solvent.[6] This method generally provides cleaner extracts than protein precipitation.[5]
Experimental Protocol: Liquid-Liquid Extraction
This protocol is based on a validated method for the quantification of Cinacalcet in human plasma.[6]
Materials and Reagents:
-
This compound (Internal Standard, IS)
-
Extraction Solvent (e.g., 70:30 v/v mixture of diethyl ether:dichloromethane)[6]
-
Methanol (HPLC or LC-MS grade)
-
Deionized Water
-
Drug-free human plasma
-
Centrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Evaporator
Procedure:
-
To 200 µL of the plasma sample, add 50 µL of the this compound internal standard working solution and vortex briefly.[6]
-
Add 1 mL of the extraction solvent.[6]
-
Vortex for 5 minutes to ensure thorough mixing.[6]
-
Centrifuge at 4000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.[6]
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.[5]
Solid-Phase Extraction (SPE)
SPE is a highly selective sample preparation technique that can produce very clean extracts.[5] It utilizes a solid sorbent material, packed in a cartridge, to retain the analyte from the liquid sample. Interfering substances are washed away, and the purified analyte is then eluted with a different solvent.[7]
Experimental Protocol: Solid-Phase Extraction
This is a generalized protocol based on the principles of SPE.[5][7]
Materials and Reagents:
-
This compound (Internal Standard, IS)
-
SPE Cartridge (e.g., C18)
-
Conditioning Solvent (e.g., Methanol)
-
Equilibration Solvent (e.g., Water)
-
Wash Solvent (e.g., Water or a weak organic mixture)
-
Elution Solvent (e.g., Methanol or Acetonitrile)
-
Drug-free human plasma
-
Collection tubes
-
SPE Manifold
Procedure:
-
Condition the SPE cartridge by passing the conditioning solvent through it.
-
Equilibrate the cartridge with the equilibration solvent.
-
Load the pre-treated plasma sample (spiked with IS) onto the cartridge.[5]
-
Wash the cartridge with the wash solvent to remove interfering substances.[5]
-
Elute the analyte and internal standard with the elution solvent into a collection tube.[5]
-
The eluate can be directly injected or evaporated and reconstituted for LC-MS/MS analysis.
Quantitative Data Summary
The following tables summarize the performance characteristics of the different sample preparation methods for Cinacalcet analysis, as reported in various studies.
Table 1: Recovery and Linearity of Cinacalcet
| Sample Preparation Method | Analyte | Internal Standard | Recovery (%) | Linearity Range (ng/mL) | Reference |
| Protein Precipitation | Cinacalcet | Cinacalcet-D3 | 95.67 - 102.88 | 0.1 - 50 | [4][8] |
| Liquid-Liquid Extraction | Cinacalcet | Cinacalcet-D4 | 82.80 - 104.08 | 0.1 - 200 | [6][9] |
| Solid-Phase Extraction | Cinacalcet | - | 51.7 | 0.1 - 25 | [5][10] |
Table 2: Method Performance Characteristics
| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL[4] | 0.05 - 0.1 ng/mL[4][9] | 0.1 ng/mL[10] |
| Sample Throughput | High[5] | Moderate | Low to Moderate |
| Extract Cleanliness | Lower[5] | High | Very High[5] |
| Cost | Low[4] | Moderate | High |
| Matrix Effect | Potential for ion suppression | Minimized | Minimal |
Conclusion
The choice of sample preparation technique for this compound analysis is a critical step that influences the overall performance of the bioanalytical method.
-
Protein Precipitation is a rapid and cost-effective method suitable for high-throughput screening, although it may result in less clean extracts.[4][5]
-
Liquid-Liquid Extraction offers a good balance between sample cleanliness and throughput, providing reliable and sensitive results.[5][6]
-
Solid-Phase Extraction provides the cleanest extracts, minimizing matrix effects and maximizing sensitivity, but it is generally more time-consuming and expensive.[5]
The selection of the most appropriate method should be based on the specific requirements of the study, including the desired sensitivity, sample throughput, and available instrumentation. All three methods, when properly validated, can provide accurate and precise quantification of this compound in biological matrices.[1][11]
References
- 1. Bioanalytical tandem mass spectrometry method for cinacalcet in human plasma: green assessment with advanced metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Development and validation of an LC-MS/MS method by one-step precipitation for cinacalcet in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. scpscience.com [scpscience.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Bioanalytical tandem mass spectrometry method for cinacalcet in human plasma: green assessment with advanced metrics. | Read by QxMD [read.qxmd.com]
Application Note and Protocol: Liquid-Liquid Extraction of Cinacalcet with (R)-Cinacalcet-D3 for Accurate Quantification in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cinacalcet is a calcimimetic agent that modulates the activity of the calcium-sensing receptor, playing a crucial role in managing secondary hyperparathyroidism in patients with chronic kidney disease and treating hypercalcemia in patients with parathyroid carcinoma.[1][2] Accurate and reliable quantification of Cinacalcet in human plasma is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.[1][2] This document provides a detailed protocol for the liquid-liquid extraction (LLE) of Cinacalcet from human plasma, utilizing its stable isotope-labeled form, (R)-Cinacalcet-D3, as an internal standard (IS) for quantification by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard like Cinacalcet-D3 is critical for high-quality bioanalytical results as it effectively compensates for variability during sample preparation and instrumental analysis.[3][4][5]
Principle of the Method
This protocol details a validated bioanalytical method for the quantification of Cinacalcet in human plasma using LC-MS/MS. The method involves the extraction of Cinacalcet and its stable isotope-labeled internal standard, this compound, from plasma via a liquid-liquid extraction procedure.[6][7][8] Following extraction, the analytes are separated chromatographically and detected by tandem mass spectrometry. Quantification is achieved by calculating the peak area ratio of the analyte (Cinacalcet) to the internal standard (this compound) and comparing it against a calibration curve.[1][2]
Experimental Protocols
Materials and Reagents
-
Analytes: Cinacalcet hydrochloride reference standard, this compound (internal standard, IS).[2][8]
-
Solvents and Chemicals:
-
Biological Matrix: Drug-free human plasma (with K2-EDTA as anticoagulant).[3]
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[1][3]
-
Tandem mass spectrometer with an electrospray ionization (ESI) source.[1]
-
Analytical column (e.g., C18 column, such as Zorbax Eclipse XDB-C18 or Eclipse Plus C18).[1][2][8]
-
Vortex mixer
-
Centrifuge (capable of 4000 rpm and refrigeration)[7]
-
Nitrogen evaporator
Preparation of Stock and Working Solutions
-
Standard Stock Solutions (1 mg/mL): Separately prepare stock solutions of Cinacalcet and this compound in methanol.[7]
-
Working Standard Solutions: Prepare working solutions for calibration curve standards and quality control (QC) samples by serially diluting the Cinacalcet stock solution in a 50:50 (v/v) methanol:water mixture.[7]
-
Internal Standard Working Solution: Dilute the this compound stock solution with a suitable solvent (e.g., 50:50 methanol:water) to a final concentration of 50 ng/mL.[7]
Sample Preparation: Liquid-Liquid Extraction Protocol
-
Aliquot 200 µL of the plasma sample (blank, calibration standard, QC, or unknown) into a clean microcentrifuge tube.[7]
-
Add 50 µL of the this compound internal standard working solution (50 ng/mL) to each tube and briefly vortex.[7]
-
Add 1 mL of the extraction solvent (e.g., a 70:30 v/v mixture of diethyl ether:dichloromethane).[7]
-
Vortex the mixture vigorously for 5 minutes to ensure thorough mixing and facilitate the extraction of the analyte and internal standard into the organic layer.[3][7]
-
Centrifuge the samples at 4000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.[7]
-
Carefully transfer the upper organic layer to a new clean tube.[3]
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.[3]
-
Reconstitute the dried residue in a suitable volume of the mobile phase (e.g., 100-200 µL).[3]
-
Vortex the reconstituted sample to ensure the residue is fully dissolved.
-
Inject an aliquot (e.g., 20 µL) of the reconstituted sample into the LC-MS/MS system for analysis.[1]
LC-MS/MS Conditions
The following are typical LC-MS/MS parameters. Optimization is recommended for specific instrumentation.
-
LC System:
-
Mass Spectrometer:
Data Presentation
The following table summarizes typical performance characteristics of bioanalytical methods for Cinacalcet quantification using a deuterated internal standard and liquid-liquid extraction or protein precipitation.
| Parameter | Typical Range/Value |
| Linearity Range | 0.1 - 150.00 ng/mL[2][8][10][11] |
| Correlation Coefficient (r²) | > 0.99[1] |
| Lower Limit of Quantification (LLOQ) | 0.05 - 0.3 ng/mL[1] |
| Intra- and Inter-Assay Precision (%CV) | < 15% (< 5.8% reported in one study)[1] |
| Intra- and Inter-Assay Accuracy (%Bias) | 85% - 115%[5] |
| Extraction Recovery | 95.67% - 102.88%[1][10] |
Mandatory Visualization
Caption: Liquid-liquid extraction workflow for Cinacalcet.
Conclusion
The described liquid-liquid extraction protocol coupled with LC-MS/MS analysis provides a robust, sensitive, and reliable method for the quantification of Cinacalcet in human plasma.[2][7] The use of this compound as an internal standard ensures high accuracy and precision, making this method well-suited for a variety of clinical and research applications, including pharmacokinetic studies and therapeutic drug monitoring.[2][5] This detailed protocol and the accompanying data serve as a valuable resource for researchers, scientists, and drug development professionals working with Cinacalcet.
References
- 1. benchchem.com [benchchem.com]
- 2. Bioanalytical tandem mass spectrometry method for cinacalcet in human plasma: green assessment with advanced metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cinacalcet D3: Significance and symbolism [wisdomlib.org]
- 5. benchchem.com [benchchem.com]
- 6. Quantification of cinacalcet by LC-MS/MS using liquid-liquid extraction from 50 μL of plasma. | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Development and validation of an LC-MS/MS method by one-step precipitation for cinacalcet in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Protein Precipitation of Plasma Samples Containing (R)-Cinacalcet-D3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinacalcet hydrochloride is a calcimimetic agent used in the treatment of secondary hyperparathyroidism in patients with chronic kidney disease and hypercalcemia in patients with parathyroid carcinoma.[1] Accurate quantification of cinacalcet in biological matrices such as human plasma is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.[1] Protein precipitation is a straightforward, rapid, and cost-effective sample preparation technique widely adopted for the bioanalysis of cinacalcet.[1][2] This method effectively removes proteins that can interfere with downstream analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] These application notes provide detailed protocols for protein precipitation of plasma samples for the analysis of cinacalcet, utilizing (R)-Cinacalcet-D3 as a stable isotope-labeled internal standard.
Principle of the Method
This protocol outlines a validated bioanalytical method for the quantification of cinacalcet in human plasma using LC-MS/MS. The method involves a simple protein precipitation step to extract cinacalcet and its deuterated internal standard, this compound, from the plasma matrix.[3][4] The resulting supernatant is then directly analyzed by LC-MS/MS. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[2]
Experimental Protocols
Materials and Reagents
-
Cinacalcet Hydrochloride (Reference Standard)
-
Acetonitrile (HPLC or LC-MS grade)[2]
-
Methanol (HPLC or LC-MS grade)[1]
-
Ammonium Formate[3]
-
Formic Acid[2]
-
Deionized Water[3]
-
Drug-free human plasma[2]
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Separately prepare stock solutions of Cinacalcet and this compound in methanol.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions of Cinacalcet by serial dilution of the stock solution with 50% methanol.[1]
-
Internal Standard Working Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 10 ng/mL or 50 ng/mL) in 50% methanol.[1][2]
-
Calibration Standards and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at various concentrations.
Sample Preparation: Protein Precipitation
-
Pipette 50 µL to 100 µL of the plasma sample (calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.[1][2]
-
Add 20 µL of the this compound internal standard working solution to each tube (except for the blank plasma sample).[1][2]
-
Add 500 µL of acetonitrile to each tube to precipitate the plasma proteins.[1][2]
-
Vortex mix the samples for 1 minute.[1]
-
Centrifuge the tubes at a high speed (e.g., 13,000 rpm or 20,000 x g) for 5-10 minutes.[1][2]
-
Carefully transfer a portion of the clear supernatant to an autosampler vial for LC-MS/MS analysis.[1][2]
Experimental Workflow
References
Application Notes and Protocols for the Chromatographic Separation of Cinacalcet and (R)-Cinacalcet-D3
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chromatographic separation of the calcimimetic agent Cinacalcet from its deuterated analog, (R)-Cinacalcet-D3. The methods outlined are primarily based on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), techniques widely employed for the quantitative analysis of Cinacalcet in various matrices.
Introduction
Cinacalcet is a calcimimetic agent that modulates the calcium-sensing receptor and is used in the treatment of secondary hyperparathyroidism.[1] The active pharmaceutical ingredient is the (R)-enantiomer.[2] In pharmacokinetic studies and therapeutic drug monitoring, a stable isotope-labeled internal standard, such as this compound, is crucial for accurate and precise quantification by correcting for variations during sample preparation and analysis.[3] This document details the chromatographic conditions necessary to achieve effective separation of Cinacalcet from its deuterated counterpart.
Chromatographic Methods
Two primary methods are presented: a chiral HPLC method for the separation of Cinacalcet enantiomers, which can be adapted for the separation of the deuterated analog, and a more common LC-MS/MS method used for quantification in biological matrices.
Chiral HPLC Separation
A robust method for the analytical resolution of Cinacalcet enantiomers has been developed using a polysaccharide-based chiral stationary phase.[2][4] This method can be applied to ensure the separation of (R)-Cinacalcet from any potential (S)-enantiomer impurity, as well as from its deuterated form, this compound.
LC-MS/MS Quantification in Human Plasma
For the quantification of Cinacalcet in biological fluids like human plasma, a sensitive and selective LC-MS/MS method is typically employed.[5][6] These methods utilize a reversed-phase C18 column and a deuterated internal standard such as Cinacalcet-D3 or Cinacalcet-D4.[5]
Data Presentation
The following tables summarize the key quantitative data and chromatographic conditions from established methods.
Table 1: Chiral HPLC Method Parameters [2][4]
| Parameter | Value |
| Stationary Phase | Chiralpak AY (amylose 5-chloro-2-methylphenylcarbamate) |
| Column Dimensions | 150 x 4.6 mm, 3.0 µm |
| Mobile Phase | 10 mM Triethylamine (pH 8.0) : Acetonitrile (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV at 224 nm |
| Resolution (Rs) | > 6 between enantiomers |
Table 2: LC-MS/MS Method Parameters for Cinacalcet and this compound
| Parameter | Value |
| Stationary Phase | Eclipse Plus C18 or Bio-basic SCX (50 x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with methanol-water-ammonium formate system or 5mM Ammonium acetate (pH 4.0) : Acetonitrile (40:60, v/v) |
| Flow Rate | 0.6 - 1.2 mL/min |
| Internal Standard | This compound |
| Detection | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (Cinacalcet) | m/z 358.2 → m/z 155.2[5] |
| MRM Transition (this compound) | m/z 361.1 → m/z 158.1[6] |
| Retention Time (Cinacalcet) | ~1.66 min |
| Retention Time (this compound) | ~1.64 min |
Experimental Protocols
Protocol 1: Chiral HPLC Separation of Cinacalcet Enantiomers
This protocol is designed for the analytical resolution of Cinacalcet enantiomers and can be used to ensure the chiral purity of (R)-Cinacalcet and its separation from the deuterated internal standard.
1. Preparation of Mobile Phase:
-
Prepare a 10 mM solution of triethylamine in water.
-
Adjust the pH of the triethylamine solution to 8.0 with phosphoric acid.
-
Mix the aqueous buffer with acetonitrile in a 40:60 (v/v) ratio.
-
Degas the mobile phase before use.
2. Sample Preparation:
-
Dissolve the Cinacalcet sample in the mobile phase to a suitable concentration.
3. Chromatographic Conditions:
-
Column: Chiralpak AY (150 x 4.6 mm, 3.0 µm)
-
Mobile Phase: 10 mM Triethylamine (pH 8.0) : Acetonitrile (40:60, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
Detection: UV at 224 nm
4. Data Analysis:
-
Identify the peaks corresponding to the (R) and (S) enantiomers of Cinacalcet. The deuterated analog, this compound, will have a slightly different retention time from the non-deuterated (R)-enantiomer.
-
Calculate the resolution between the peaks of interest.
Protocol 2: LC-MS/MS Quantification of Cinacalcet in Human Plasma using this compound
This protocol is suitable for high-throughput analysis in clinical and research settings.[3]
1. Preparation of Stock and Working Solutions:
-
Prepare stock solutions of Cinacalcet and this compound (internal standard, IS) in a suitable organic solvent (e.g., methanol).
-
Prepare working solutions by diluting the stock solutions.
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution.[3]
-
Vortex the mixture for 15 seconds.
-
Add 500 µL of acetonitrile to precipitate the plasma proteins.[3]
-
Vortex vigorously for 30 seconds.
-
Centrifuge the samples at 20,000 x g for 5 minutes.[3]
-
Transfer the supernatant to an HPLC vial for analysis.
3. Chromatographic and Mass Spectrometric Conditions:
-
Column: Eclipse Plus C18 or equivalent
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution: A suitable gradient to ensure separation from endogenous plasma components.
-
Flow Rate: 0.6 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometer: Triple Quadrupole
-
Ionization: ESI+
-
MRM Transitions: Monitor m/z 358.2 → m/z 155.2 for Cinacalcet and m/z 361.1 → m/z 158.1 for this compound.[5][6]
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Cinacalcet to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of Cinacalcet in the unknown samples from the calibration curve.
Visualizations
The following diagrams illustrate the experimental workflows.
Caption: Workflow for Chiral HPLC Separation of Cinacalcet.
Caption: Workflow for LC-MS/MS Quantification of Cinacalcet.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. Chiral chromatography studies of chemical behavior of cinacalcet on polysaccharide chiral reversed-phase HPLC stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An improved LC-MS/MS method for determination of cinacalcet in human plasma and its application to the evaluation of food intake effect on the pharmacokinetics of cinacalcet in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Micromethod for quantification of cinacalcet in human plasma by liquid chromatography-tandem mass spectrometry using a stable isotope-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantification of (R)-Cinacalcet-D3 in Human Plasma by LC-MS/MS
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of (R)-Cinacalcet-D3 in human plasma. This compound is a deuterated stable isotope-labeled internal standard essential for the accurate bioanalysis of Cinacalcet, a calcimimetic agent used in the treatment of secondary hyperparathyroidism. The described protocol utilizes a simple and rapid one-step protein precipitation for sample preparation, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer operating in positive ion mode. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.[1]
Introduction
Cinacalcet is a calcimimetic agent that acts on the calcium-sensing receptor in the parathyroid gland to lower parathyroid hormone levels.[1] Accurate measurement of Cinacalcet concentrations in biological matrices is crucial for pharmacokinetic and clinical studies. The use of a stable isotope-labeled internal standard, such as this compound, is the preferred approach in mass spectrometry-based bioanalysis to compensate for matrix effects and variability during sample processing and instrument analysis.[2][3] This document provides a detailed protocol for the detection and quantification of this compound, which serves as the internal standard for the analysis of (R)-Cinacalcet.
Mass Spectrometry Parameters
The detection of (R)-Cinacalcet and its deuterated internal standard, this compound, is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in the positive ion mode.[1][4][5] The specific multiple reaction monitoring (MRM) transitions and optimized mass spectrometer parameters are summarized in the tables below.
Table 1: Mass Spectrometry Parameters for (R)-Cinacalcet and this compound
| Parameter | (R)-Cinacalcet | This compound (Internal Standard) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Q1) [m/z] | 358.1 - 358.2 | 361.1 - 361.2 |
| Product Ion (Q3) [m/z] | 155.1 | 158.1 |
| Dwell Time (ms) | 200 | 200 |
Note: The exact m/z values may vary slightly depending on the instrument and calibration.[5][6]
Table 2: Compound-Dependent Mass Spectrometry Parameters
| Parameter | Value |
| Collision Energy (CE) | 17 eV |
| Declustering Potential (DP) | 80 V |
| Entrance Potential (EP) | 10 V |
| Collision Cell Exit Potential (CXP) | 12 V |
Note: These values should be optimized for the specific instrument being used.[5]
Table 3: Ion Source Parameters
| Parameter | Value |
| IonSpray Voltage | 4500 V |
| Temperature | 400 °C |
| Nebulizer Gas (Gas 1) | 50 psi |
| Heater Gas (Gas 2) | 50 psi |
| Curtain Gas | 30 psi |
| Collision Gas (CAD) | Medium |
Note: These are typical starting parameters and may require optimization.[5]
Experimental Protocol
This protocol describes the procedure for the extraction and analysis of (R)-Cinacalcet from human plasma using this compound as an internal standard.
3.1. Materials and Reagents
-
(R)-Cinacalcet HCl
-
This compound HCl (Internal Standard)
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Ammonium Formate (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Human Plasma (K2-EDTA)
-
Deionized Water
3.2. Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of (R)-Cinacalcet and this compound in methanol.
-
Working Standard Solutions: Serially dilute the (R)-Cinacalcet stock solution with 50:50 (v/v) methanol:water to prepare calibration curve standards.
-
Internal Standard Working Solution (10 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.
3.3. Sample Preparation (One-Step Protein Precipitation)
-
Label microcentrifuge tubes for calibration standards, quality control samples, and unknown samples.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (10 ng/mL this compound).[3]
-
Vortex briefly to mix.
-
Add 500 µL of acetonitrile to precipitate the plasma proteins.[3]
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
3.4. LC-MS/MS Conditions
Table 4: Liquid Chromatography Parameters
| Parameter | Description |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | Eclipse Plus C18 (e.g., 4.6 x 100 mm, 3.5 µm) or equivalent |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient Elution | See Table 5 |
Table 5: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 1.0 | 10 | 90 |
| 3.0 | 10 | 90 |
| 3.1 | 90 | 10 |
| 5.0 | 90 | 10 |
Data Analysis and Quantification
Data acquisition and processing are performed using the instrument's software. The concentration of (R)-Cinacalcet in the samples is determined by calculating the peak area ratio of the analyte to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards. The linearity of the method is typically observed over a range of 0.1 to 50 ng/mL.[4][7]
Workflow Diagram
Caption: Experimental workflow for the quantification of (R)-Cinacalcet in human plasma.
Conclusion
The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput approach for the quantification of (R)-Cinacalcet in human plasma, utilizing this compound as an internal standard. The simple protein precipitation sample preparation procedure and rapid chromatographic analysis make this method well-suited for routine bioanalytical applications.
References
- 1. Bioanalytical tandem mass spectrometry method for cinacalcet in human plasma: green assessment with advanced metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Development and validation of an LC-MS/MS method by one-step precipitation for cinacalcet in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Stability of (R)-Cinacalcet-D3 in solution and storage conditions
This technical support guide provides detailed information on the stability of (R)-Cinacalcet-D3 in solution and under various storage conditions. It is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored at -20°C.[1][2] Under these conditions, the compound is stable for at least four years.[1] Suppliers recommend storing it in a sealed container, away from moisture and light.[2]
Q2: How should I prepare stock solutions of this compound?
A2: this compound is soluble in several organic solvents, including Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), ethanol, and methanol.[1] For preparing stock solutions, it is recommended to use these organic solvents.
Q3: What is the stability of this compound in solution?
A3: The stability of this compound in solution is dependent on the solvent and storage temperature. While specific stability studies for the D3-labeled version are not extensively published, data from its non-deuterated counterpart, Cinacalcet, provides valuable insights. Standard and sample solutions of Cinacalcet have been found to be stable for up to 24 hours.[3] For long-term storage, it is advisable to store organic stock solutions at -20°C or -80°C and minimize freeze-thaw cycles. Aqueous solutions should ideally be prepared fresh daily.
Q4: Are there any known incompatibilities or degradation pathways for this compound?
A4: Based on forced degradation studies of Cinacalcet, significant degradation is observed under oxidative conditions (e.g., exposure to hydrogen peroxide).[4][5] Some degradation is also noted under acidic and basic hydrolysis.[6] No significant degradation was observed under thermal, humidity, or photolytic stress.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or unexpected experimental results | Degradation of this compound in solution. | Prepare fresh aqueous solutions for each experiment. For organic stock solutions, aliquot and store at -20°C or below to avoid repeated freeze-thaw cycles. |
| Low analytical signal or poor recovery | Adsorption of the compound to container surfaces. | Use low-adsorption vials and labware. |
| pH-dependent instability. | Verify the pH of your solution, as stability can be pH-dependent. Cinacalcet stability has been assessed in mobile phases with acidic pH (e.g., pH 3.0).[3][7][8] | |
| Appearance of unknown peaks in chromatograms | Presence of degradation products. | Confirm the identity of the main peak using a fresh standard. Review solution preparation and storage procedures. Consider potential exposure to oxidizing agents. |
Stability Data Summary
The following tables summarize the stability of Cinacalcet under various conditions, which can be used as a proxy for this compound.
Table 1: Stability of Extemporaneously Prepared Cinacalcet Oral Suspensions (5 mg/mL)
| Formulation | Storage Temperature | Stability (≥90% of initial concentration) |
| Ora-Plus and Ora-Sweet | Room Temperature | At least 64 days[4][9][10] |
| Ora-Plus and Ora-Sweet | Refrigerated | At least 64 days[4][9][10] |
| Ora-Plus and Ora-Sweet SF | Room Temperature | At least 64 days[4][9][10] |
| Ora-Plus and Ora-Sweet SF | Refrigerated | 64 days[4][9] |
Table 2: Summary of Forced Degradation Studies on Cinacalcet
| Stress Condition | Observation |
| Acidic Hydrolysis (0.1 N HCl) | Some degradation observed[6][8] |
| Basic Hydrolysis (0.1 N NaOH) | Some degradation observed[6][8] |
| Oxidation (3% H2O2) | Significant degradation observed[4][5][8] |
| Thermal (50°C for 24 hrs) | No significant degradation[8] |
| Photolytic (UV light for 7 days) | No significant degradation[8] |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Solution via HPLC
This protocol outlines a general method for determining the stability of this compound in a specific solvent over time.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve it in the desired solvent (e.g., Methanol, Acetonitrile, DMSO) to a final concentration of 1 mg/mL.
-
-
Sample Preparation:
-
Dilute the stock solution with the chosen solvent to a working concentration (e.g., 10 µg/mL).
-
Prepare multiple aliquots in appropriate vials for each time point and storage condition to be tested.
-
-
Storage Conditions:
-
Store the aliquots under the desired conditions (e.g., Room Temperature, 4°C, -20°C).
-
Protect samples from light by using amber vials or covering them with aluminum foil.
-
-
HPLC Analysis:
-
At each designated time point (e.g., 0, 24, 48, 72 hours, 1 week), analyze the samples using a validated stability-indicating HPLC method.
-
Example HPLC conditions (adapted from Cinacalcet analysis):
-
-
Data Analysis:
Visualizations
Caption: Workflow for assessing the stability of this compound in solution.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bhu.ac.in [bhu.ac.in]
- 4. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 5. Development and Validation of a Stability-Indicating RP-UPLC Method for the Estimation of Impurities in Cinacalcet Hydrochloride API and its Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. smsjournals.com [smsjournals.com]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. Stability of extemporaneously prepared cinacalcet oral suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Technical Support Center: (R)-Cinacalcet-D3 Bioanalysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the bioanalysis of (R)-Cinacalcet using a deuterated internal standard, (R)-Cinacalcet-D3.
Frequently Asked Questions (FAQs)
Q1: Why is a deuterated internal standard like this compound recommended for the bioanalysis of Cinacalcet?
A1: Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard in quantitative bioanalysis by LC-MS/MS.[1] This is because they have nearly identical chemical and physical properties to the analyte, (R)-Cinacalcet.[2] This similarity ensures they behave alike during sample extraction, chromatography, and ionization, which effectively compensates for variability in sample processing and matrix effects.[3][4] The use of a SIL internal standard is a key strategy to ensure the reliability and robustness of the bioanalytical method.[3][5]
Q2: What are the typical mass transitions (MRM) for (R)-Cinacalcet and this compound?
A2: In positive electrospray ionization (ESI+) mode, the commonly used Multiple Reaction Monitoring (MRM) transitions are:
It is always recommended to optimize these transitions on your specific mass spectrometer for maximum sensitivity.
Q3: What are the common sample preparation techniques for Cinacalcet bioanalysis?
A3: The most common sample preparation techniques for extracting Cinacalcet from biological matrices like plasma are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[8]
-
Protein Precipitation: This is a simple and fast method often carried out with acetonitrile.[9][10]
-
Liquid-Liquid Extraction: This technique offers cleaner extracts and has shown high recovery rates for Cinacalcet.[8][11]
-
Solid-Phase Extraction: SPE is highly selective and can produce very clean extracts, though it may have lower recovery compared to LLE for Cinacalcet.[8][12]
Q4: How stable is Cinacalcet in biological samples?
A4: Cinacalcet is a relatively stable molecule.[13] Studies have shown that extemporaneously prepared oral suspensions of cinacalcet are stable for at least 64 days at both room temperature and under refrigerated conditions.[14][15] However, it is crucial to perform stability studies under your specific storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability) as part of method validation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the bioanalysis of this compound.
Issue 1: Poor Peak Shape (Tailing, Splitting, or Broadening)
Q: My chromatographic peaks for Cinacalcet and/or the internal standard are tailing or broad. What could be the cause?
A: Poor peak shape can arise from several factors. Here's a systematic approach to troubleshooting:
-
Check your mobile phase: Ensure the pH of the mobile phase is appropriate. For basic compounds like Cinacalcet, a mobile phase with a slightly acidic pH can improve peak shape. Also, verify the correct composition and that it is properly degassed.[16][17]
-
Injection Solvent: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion.[16] Try to dissolve your extracted sample in a solvent that is as weak as or weaker than the initial mobile phase.
-
Column Contamination: Buildup of matrix components on the column can lead to poor peak shape.[18] Try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced.
-
Column Void: A void at the head of the column can cause peak splitting.[16] This can happen over time with high pressure or pH extremes.
Issue 2: High Variability or Poor Reproducibility
Q: I'm seeing high variability in my results between injections or batches. What should I investigate?
A: High variability can be a complex issue. Consider the following:
-
Internal Standard Addition: Ensure precise and consistent addition of the this compound internal standard to all samples, calibrators, and quality controls. Inaccurate pipetting at this stage is a common source of error.
-
Extraction Inconsistency: Inconsistent recovery during sample preparation (PPT, LLE, or SPE) can lead to variability. Ensure your extraction procedure is well-controlled and vortexing/mixing times are consistent.
-
Ion Suppression/Enhancement (Matrix Effects): Even with a deuterated internal standard, significant and variable matrix effects can cause issues.[19] This is where co-eluting compounds from the biological matrix interfere with the ionization of the analyte and internal standard.[20] To investigate this, you can perform a post-column infusion experiment.
-
LC System Issues: Check for leaks in the LC system, as this can cause pressure fluctuations and inconsistent flow rates.[17] Ensure the autosampler is functioning correctly and injecting the programmed volume.
Issue 3: Issues Specific to the Deuterated Internal Standard
Q: I am observing a signal for the unlabeled analyte in my blank samples spiked only with this compound. What is happening?
A: This is likely due to isotopic crosstalk or the presence of unlabeled analyte as an impurity in the internal standard material.[21]
-
Troubleshooting Steps:
-
Assess Isotopic Crosstalk: Prepare a series of calibration standards without the internal standard. Analyze them and monitor the mass transition of the internal standard. If a signal is present and increases with the analyte concentration, it confirms isotopic crosstalk.[21]
-
Evaluate Internal Standard Purity: Prepare a solution containing only the this compound and analyze it. Monitor the mass transition of the unlabeled analyte. A signal here indicates the presence of the unlabeled compound as an impurity.[21]
-
Q: My analyte and internal standard peaks are separating chromatographically. Is this a problem?
A: Yes, this can be a problem. This phenomenon is known as a chromatographic isotope effect.[19] Ideally, the deuterated internal standard should co-elute with the analyte to ensure they experience the same matrix effects.[3] If they separate, they may be affected differently by ion suppression or enhancement, which can compromise the accuracy of your results.
-
Solution: You may need to adjust your chromatographic conditions (e.g., mobile phase composition, gradient) to achieve co-elution.[19]
Experimental Protocols
Below are generalized protocols for common procedures in Cinacalcet bioanalysis. These should be optimized for your specific laboratory conditions and instrumentation.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution.[10]
-
Vortex the mixture for 15 seconds.
-
Add 500 µL of acetonitrile to precipitate the plasma proteins.[10]
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge the samples at 20,000 x g for 5 minutes.[10]
-
Carefully transfer the supernatant to a clean tube or an HPLC vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column is commonly used (e.g., Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm).[10]
-
Mobile Phase:
-
Flow Rate: Approximately 0.6 mL/min.[10]
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive electrospray ionization (ESI+).[22]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[22]
Data Presentation
Table 1: Comparison of Extraction Method Recovery for Cinacalcet
| Extraction Method | Analyte | Internal Standard | Recovery (%) | Source(s) |
| Liquid-Liquid Extraction (LLE) | Cinacalcet | - | 82.80 - 104.08 | [8][12] |
| Solid-Phase Extraction (SPE) | Cinacalcet | - | 51.7 | [8] |
| Protein Precipitation (PPT) | Cinacalcet | Cinacalcet-d3 | Method successful for quantification, but explicit recovery % not stated. | [8] |
Note: The recovery of the internal standard is expected to be comparable to the analyte.
Table 2: Precision Data for Cinacalcet Quantification with Different Internal Standards
| Internal Standard | Inter-Assay CV% | Intra-Assay CV% | Source(s) |
| Cinacalcet-d4 | < 5.8% | < 5.8% | [7] |
| Deuterated Cinacalcet (unspecified) | 6.9% - 8.5% | 2.8% - 9% | [7] |
| Cinacalcet-d3 | < 15% | < 15% | [7] |
CV% = Coefficient of Variation
Visualizations
Caption: A typical experimental workflow for the bioanalysis of (R)-Cinacalcet.
Caption: A decision tree for troubleshooting common bioanalysis issues.
Caption: The signaling pathway of Cinacalcet's mechanism of action.[23]
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 14. Stability of extemporaneously prepared cinacalcet oral suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. agilent.com [agilent.com]
- 17. ssi.shimadzu.com [ssi.shimadzu.com]
- 18. zefsci.com [zefsci.com]
- 19. benchchem.com [benchchem.com]
- 20. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Low-Level Cinacalcet Detection with (R)-Cinacalcet-D3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (R)-Cinacalcet-D3 for the sensitive detection of Cinacalcet.
Troubleshooting Guide
This guide addresses specific issues that may arise during the bioanalysis of Cinacalcet using LC-MS/MS with this compound as an internal standard.
| Issue/Question | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape or Tailing for Cinacalcet and/or this compound | 1. Incompatible mobile phase pH. 2. Column degradation or contamination. 3. Inappropriate gradient elution. | 1. Adjust the mobile phase pH. Cinacalcet is a basic compound, so a mobile phase with a slightly acidic pH (e.g., using 0.1% formic acid) can improve peak shape. 2. Flush the column with a strong solvent or replace the column if necessary. 3. Optimize the gradient profile to ensure adequate separation and peak shape. |
| Low Signal Intensity or Poor Sensitivity | 1. Suboptimal ionization in the mass spectrometer. 2. Inefficient sample extraction. 3. Ion suppression from the sample matrix. 4. Insufficient sample concentration. | 1. Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). Positive ion mode is typically used for Cinacalcet.[1][2] 2. Evaluate different extraction methods (e.g., protein precipitation vs. liquid-liquid extraction) to maximize recovery. 3. Dilute the sample or use a more effective sample cleanup method like solid-phase extraction (SPE).[3] 4. If permissible, concentrate the sample extract before injection. |
| High Background Noise | 1. Contaminated mobile phase or LC system. 2. Matrix effects from complex biological samples. 3. Improperly cleaned mass spectrometer source. | 1. Use high-purity solvents and flush the LC system thoroughly. 2. Employ a more rigorous sample preparation technique to remove interfering substances.[4] 3. Perform routine maintenance and cleaning of the MS source components. |
| Inconsistent or Non-Reproducible Results | 1. Variability in sample preparation. 2. Unstable autosampler temperature. 3. Fluctuation in LC pump performance. 4. Degradation of the analyte or internal standard in the prepared samples. | 1. Ensure precise and consistent pipetting and extraction procedures. The use of a deuterated internal standard like this compound helps compensate for some variability.[3][5] 2. Maintain a constant and cool temperature in the autosampler to prevent sample degradation. 3. Check the LC pump for pressure fluctuations and perform necessary maintenance. 4. Analyze samples as soon as possible after preparation or validate their stability under storage conditions. |
| Internal Standard Signal is Absent or Very Low | 1. Error in adding the internal standard to the samples. 2. Degradation of the this compound stock or working solution. 3. Incorrect MRM transition set for the internal standard. | 1. Double-check the standard operating procedure for adding the internal standard. 2. Prepare fresh stock and working solutions of this compound. 3. Verify the precursor and product ion m/z values for this compound in the mass spectrometer method. |
Frequently Asked Questions (FAQs)
1. Why is a deuterated internal standard like this compound recommended for Cinacalcet bioanalysis?
Deuterated internal standards are considered the gold standard in quantitative mass spectrometry.[3] Because their physicochemical properties are nearly identical to the analyte, they co-elute and experience similar ionization effects, effectively compensating for variations in sample preparation, injection volume, and instrument response.[3][4] This leads to enhanced accuracy, precision, and robustness of the analytical method.[3][5]
2. What is the typical linear range for a Cinacalcet LC-MS/MS assay?
A validated LC-MS/MS method for Cinacalcet in human plasma has demonstrated linearity within the range of 0.300 to 150.00 ng/mL.[1][2][6]
3. What are the common sample preparation techniques for Cinacalcet analysis in plasma?
The most common techniques are protein precipitation and liquid-liquid extraction.
-
Protein Precipitation: This is a rapid and simple method where a solvent like acetonitrile is added to the plasma sample to precipitate proteins.[7][8] The supernatant is then injected into the LC-MS/MS system.
-
Liquid-Liquid Extraction: This method offers a cleaner sample extract by partitioning the analyte into an immiscible organic solvent, which can reduce matrix effects.
4. What are the typical Multiple Reaction Monitoring (MRM) transitions for Cinacalcet?
A commonly used MRM transition for Cinacalcet is m/z 358.2 → m/z 155.2.[7]
Quantitative Data Summary
The following table summarizes the performance characteristics of a validated LC-MS/MS method for the quantification of Cinacalcet using a deuterated internal standard.
| Parameter | Value | Reference |
| Linearity Range | 0.300 - 150.00 ng/mL | [1][2][6] |
| Intra-Assay Precision (CV%) | < 15% | [9] |
| Inter-Assay Precision (CV%) | < 15% | [9] |
| Correlation Coefficient (r²) | > 0.99 | [10] |
Experimental Protocols
Detailed Protocol: One-Step Protein Precipitation for LC-MS/MS Analysis
This protocol is adapted from a validated method for the determination of Cinacalcet in human plasma.[2][8]
1. Materials and Reagents:
-
Cinacalcet Hydrochloride (Reference Standard)
-
This compound Hydrochloride (Internal Standard, IS)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Ammonium Formate
-
Formic Acid
-
Deionized Water
-
Human Plasma (blank, from drug-free donors)
2. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Separately prepare stock solutions of Cinacalcet and this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of Cinacalcet by serial dilution of the stock solution with 50% methanol.
-
Internal Standard Working Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 10 ng/mL) in 50% methanol.
-
Calibration Standards and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at various concentrations.
3. Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of the plasma sample (calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution to each tube (except for blank samples).
-
Add 500 µL of acetonitrile to each tube to precipitate the plasma proteins.[8]
-
Vortex mix the samples for 1 minute.
-
Centrifuge the tubes at high speed (e.g., 13,000 rpm) for 10 minutes.
-
Carefully transfer a portion of the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: HPLC or UPLC system
-
Column: Zorbax Eclipse XDB-C18 or equivalent C18 column.[1][2]
-
Mobile Phase: A gradient elution using a mixture of methanol and water with an additive like ammonium formate or formic acid is common.[2]
-
Flow Rate: A typical flow rate is around 0.6 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.[1][2]
-
Ionization Mode: Positive electrospray ionization (ESI+).[7]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[7]
Visualizations
Caption: Experimental workflow for Cinacalcet bioanalysis.
Caption: Troubleshooting logic for low signal intensity.
Caption: Cinacalcet's mechanism of action on the CaSR.
References
- 1. Bioanalytical tandem mass spectrometry method for cinacalcet in human plasma: green assessment with advanced metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. texilajournal.com [texilajournal.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Minimizing degradation of (R)-Cinacalcet-D3 during analysis
This technical support center provides guidance on minimizing the degradation of (R)-Cinacalcet-D3 during analytical procedures. It includes troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in obtaining accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Cinacalcet and its deuterated analog, this compound?
A1: Based on forced degradation studies, Cinacalcet is susceptible to degradation under oxidative, acidic, and basic conditions.[1][2][3][4] The primary degradation pathway observed is oxidation, while some degradation is also noted under hydrolytic conditions.[2][3][4] Given the chemical similarity, this compound is expected to follow the same degradation pathways. The deuterium labeling is on the N-propyl group and is generally stable, but extreme conditions should be avoided to prevent any potential for H-D exchange.
Q2: What are the recommended storage conditions for this compound stock solutions and samples?
A2: To minimize degradation, stock solutions of this compound should be stored at low temperatures, such as -20°C, and protected from light.[5] Samples prepared in biological matrices should be processed promptly or stored frozen to prevent enzymatic degradation. Solution stability studies have shown that Cinacalcet is stable for up to 24 hours under various conditions, but long-term storage should be at or below -20°C.[6]
Q3: Which analytical techniques are most suitable for the analysis of this compound?
A3: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and reliable methods for the quantification of Cinacalcet and its deuterated analogs.[7][8][9] LC-MS/MS is particularly advantageous due to its high sensitivity and specificity, making it ideal for bioanalytical applications where concentrations may be low.[7]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape or Tailing | Inappropriate mobile phase pH or composition. | Optimize the mobile phase pH. For Cinacalcet, a pH of around 3.0 has been shown to be effective.[1] Using trifluoroacetic acid (TFA) as a mobile phase additive can also improve peak shape.[3] |
| Column degradation. | Use a guard column and ensure proper column washing and storage. | |
| Sample solvent mismatch with the mobile phase. | Ensure the sample solvent is compatible with the initial mobile phase conditions. | |
| Signal Loss or Low Sensitivity | Degradation of the analyte in the autosampler. | Use a cooled autosampler (e.g., 5°C) to minimize degradation of samples waiting for injection.[10] |
| Suboptimal mass spectrometry parameters. | Optimize the MS parameters, including precursor and product ions, collision energy, and source parameters for this compound. | |
| Matrix effects in bioanalytical samples. | Employ appropriate sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. | |
| Inconsistent Results | Instability of the analyte during sample preparation. | Keep samples on ice during preparation and minimize the time between extraction and analysis. |
| Variability in extraction recovery. | Ensure the extraction procedure is well-validated and consistently applied. The use of a stable isotope-labeled internal standard like this compound is crucial to correct for variability.[7] | |
| Presence of Unexpected Peaks | Contamination from glassware or solvents. | Use high-purity solvents and thoroughly clean all glassware. |
| Degradation of the analyte. | Review sample handling and storage procedures. Perform forced degradation studies to identify potential degradants.[1][2][6] |
Experimental Protocols
Sample Preparation for Bioanalysis (Plasma)
This protocol outlines a protein precipitation method for the extraction of this compound from plasma samples.
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add the internal standard solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
RP-HPLC Method for Quantification
This method is adapted from a validated stability-indicating RP-HPLC method for Cinacalcet.[1]
-
Column: X-Terra Symmetry C18 (4.6 x 150mm; 5 µm)
-
Mobile Phase: Phosphate buffer: Acetonitrile (40:60 v/v), pH adjusted to 3.0 with orthophosphoric acid.
-
Flow Rate: 0.9 mL/min
-
Detection Wavelength: 282 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Retention Time of Cinacalcet: Approximately 2.8 minutes
Forced Degradation Study
To assess the stability of this compound, forced degradation studies can be performed under the following conditions:[1][2]
-
Acid Hydrolysis: 0.1 N HCl at 50°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 50°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 7 days.[3]
-
Thermal Degradation: 50°C for 24 hours.
-
Photolytic Degradation: Exposure to UV light for 7 days.
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range (HPLC) | 25-150 µg/mL | [1] |
| Recovery (HPLC) | 98-102% | [1] |
| Degradation under Oxidative Conditions (3% H₂O₂) | Significant degradation (7% remaining after 3 days) | [3] |
| Degradation under Acidic and Basic Conditions | Some degradation observed | [2] |
| Stability under Thermal and UV light | Stable | [2] |
Visualizations
Caption: Experimental workflow for the bioanalysis of this compound.
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting logic for analytical issues.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 4. Development and Validation of a Stability-Indicating RP-UPLC Method for the Estimation of Impurities in Cinacalcet Hydrochloride API and its Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of extemporaneously prepared cinacalcet oral suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bhu.ac.in [bhu.ac.in]
- 7. benchchem.com [benchchem.com]
- 8. pharmainfo.in [pharmainfo.in]
- 9. Analytical Profile of Cinacalcet Hydrochloride: A Review - ProQuest [proquest.com]
- 10. ejbps.com [ejbps.com]
pH effects on the stability of (R)-Cinacalcet-D3 solutions
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the effects of pH on the stability of (R)-Cinacalcet-D3 solutions. The information is presented in a question-and-answer format to address potential issues during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound solutions at different pH levels?
A1: Based on forced degradation studies of Cinacalcet, the non-deuterated form, this compound is expected to exhibit pH-dependent stability. Generally, Cinacalcet is more susceptible to degradation under strong acidic and basic conditions compared to neutral conditions.[1][2] For most applications, the stability of the deuterated and non-deuterated forms is considered to be comparable.
Q2: Are there specific pH ranges that should be avoided for storing this compound solutions?
A2: Yes, strong acidic (pH < 3) and strong basic (pH > 9) conditions should be avoided for prolonged storage to minimize degradation. Studies on Cinacalcet have shown noticeable degradation when exposed to 1N HCl and 1N NaOH, especially at elevated temperatures.[2]
Q3: What are the known degradation products of Cinacalcet under acidic and basic stress?
A3: Forced degradation studies have identified several degradation products (DPs) under various stress conditions. Under acidic hydrolysis, three primary degradation products have been reported, while basic hydrolysis typically yields two of those same degradation products.[2] Oxidative conditions also lead to a specific degradation product.[2]
Q4: How should I prepare stock solutions of this compound for stability studies?
A4: this compound is sparingly soluble in aqueous solutions but soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF).[3] For aqueous stability studies, it is recommended to first dissolve the compound in a minimal amount of a suitable organic solvent (e.g., ethanol) and then dilute it with the desired aqueous buffer.[3]
Troubleshooting Guide
Issue: I am observing rapid degradation of my this compound solution.
-
Possible Cause 1: Inappropriate pH of the solution.
-
Troubleshooting Step: Measure the pH of your solution. If it is in the highly acidic or basic range, adjust the pH to a more neutral range (pH 6-7.5) for storage, if your experimental protocol allows. One study noted that the dissolution of a Cinacalcet tablet in a solution with an initial pH of 5.9 caused the pH to decrease to 5.3.[4]
-
-
Possible Cause 2: Exposure to oxidative conditions.
-
Possible Cause 3: Elevated temperature.
-
Troubleshooting Step: Degradation rates are often accelerated at higher temperatures. Store your this compound solutions at recommended temperatures, typically refrigerated (2-8 °C) or frozen (-20 °C), and protect them from light.[3]
-
Issue: I am seeing unexpected peaks in my chromatogram during HPLC analysis.
-
Possible Cause 1: Formation of degradation products.
-
Troubleshooting Step: Refer to the degradation data in Table 1. The retention times of your unknown peaks may correspond to known degradation products. A stability-indicating HPLC method should be able to resolve the parent compound from its degradation products.[5]
-
-
Possible Cause 2: Contamination of the sample or mobile phase.
-
Troubleshooting Step: Prepare fresh solutions and mobile phases. Ensure all glassware is thoroughly cleaned. Run a blank injection (mobile phase only) to check for contaminants.
-
Quantitative Data Summary
The following tables summarize the degradation of Cinacalcet under various pH and stress conditions as reported in the literature.
Table 1: Summary of Cinacalcet Degradation under Forced Hydrolysis
| Stress Condition | Exposure Time & Temperature | Degradation (%) | Reference |
| Acidic Hydrolysis (1N HCl) | 72 hours @ 65°C | 12% | [2] |
| Basic Hydrolysis (1N NaOH) | 72 hours @ 65°C | 6% | [2] |
| Acidic Condition | Not specified | 4.6% | [7] |
| Basic Condition | Not specified | 6.2% | [7] |
| Neutral Hydrolysis (Water) | 72 hours @ 65°C | No degradation | [2] |
| Acid, Base, Water Stress | Not specified | No degradation | [5] |
Note: The extent of degradation is highly dependent on the experimental conditions (e.g., temperature, concentration of acid/base, and duration of exposure).
Experimental Protocols
Protocol: General pH Stability Study of this compound Solution
This protocol outlines a general procedure for assessing the stability of this compound at different pH values using High-Performance Liquid Chromatography (HPLC).
-
Preparation of Buffers: Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 7, 9, 12). Common buffer systems include phosphate, acetate, and borate buffers.
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable organic solvent (e.g., ethanol) to prepare a concentrated stock solution.
-
Preparation of Study Samples: Dilute the stock solution with each of the prepared buffers to achieve the desired final concentration. The final concentration of the organic solvent should be kept low to minimize its effect on stability.
-
Time Points and Storage: Store the prepared samples at a controlled temperature (e.g., 25°C or 40°C). Withdraw aliquots at predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week).
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. A common method involves a C18 column with a mobile phase of phosphate buffer (pH 3.0) and acetonitrile.[7][8] Detection is typically performed using a UV detector at around 282 nm.[8]
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0). Identify and quantify any degradation products.
Visualizations
Caption: Experimental workflow for a pH stability study of this compound.
Caption: Troubleshooting guide for rapid degradation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Development and Validation of a Stability-Indicating RP-UPLC Method for the Estimation of Impurities in Cinacalcet Hydrochloride API and its Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 7. bhu.ac.in [bhu.ac.in]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
Validation & Comparative
A Comparative Guide to the Bioanalytical Quantification of Cinacalcet: LC-MS/MS with (R)-Cinacalcet-D3 vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Methods for the Accurate Quantification of Cinacalcet.
The precise and reliable quantification of Cinacalcet, a calcimimetic agent used in the treatment of hyperparathyroidism, is critical for pharmacokinetic studies, therapeutic drug monitoring, and drug development. The gold standard for bioanalysis is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), often employing a stable isotope-labeled internal standard such as (R)-Cinacalcet-D3 for enhanced accuracy. This guide provides a comprehensive comparison of the validated LC-MS/MS method using this compound against alternative analytical techniques, including High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Capillary Electrophoresis (CE). The information presented is collated from various validated methods to aid researchers in selecting the most suitable approach for their specific analytical needs.
Performance Comparison of Analytical Methodologies
The selection of an analytical method is a critical decision in the drug development process, directly impacting the quality and reliability of pharmacokinetic and bioequivalence data. This section provides a comparative summary of the performance characteristics of various analytical methods validated for the quantification of Cinacalcet.
| Parameter | LC-MS/MS with this compound | HPLC | UPLC | Capillary Electrophoresis |
| Linearity Range | 0.300 - 150.00 ng/mL[1] | 25 - 150 µg/mL[2] | Not explicitly stated, but impurities quantified at 1.1 µg/mL | 0.5 - 30 µg/mL |
| Accuracy (% Recovery) | High precision and accuracy demonstrated[1] | 98 - 102%[2] | Not explicitly stated for Cinacalcet assay | 98.99 - 100.33% |
| Precision (%RSD) | High precision demonstrated[1] | < 2%[2] | < 2.1% for impurities | < 1.09% |
| Limit of Quantification (LOQ) | 0.52 ng/mL | Not explicitly stated | Not explicitly stated | 0.5 µg/mL |
| Internal Standard | This compound (deuterated)[1] | None specified in some studies | None specified in some studies | Lamotrigine |
In-Depth Look: LC-MS/MS with this compound
The use of a stable isotope-labeled internal standard, such as this compound, in LC-MS/MS analysis is considered the benchmark for quantitative bioanalysis. This is due to the internal standard's ability to mimic the analyte's behavior during sample preparation and ionization, thereby compensating for matrix effects and variability in the analytical process. Validated methods demonstrate excellent linearity, precision, and accuracy, making this approach highly suitable for regulated bioanalytical studies.[1]
Alternative Methodologies: A Comparative Overview
While LC-MS/MS with a deuterated internal standard offers superior performance, other validated methods provide viable alternatives depending on the specific requirements of the analysis.
-
High-Performance Liquid Chromatography (HPLC): HPLC methods coupled with UV detection are widely used for the quantification of active pharmaceutical ingredients (APIs) in bulk and dosage forms.[2][3] These methods are generally less sensitive than LC-MS/MS but can be robust, accurate, and precise for higher concentration ranges.[2] They are often employed for quality control and stability testing.
-
Ultra-Performance Liquid Chromatography (UPLC): UPLC offers advantages over traditional HPLC with improved resolution, shorter run times, and increased sensitivity. UPLC methods have been developed and validated for the estimation of impurities in Cinacalcet, demonstrating high precision.
-
Capillary Electrophoresis (CE): CE is a high-resolution separation technique that requires minimal sample and reagent volumes. Validated CE methods for Cinacalcet have demonstrated good linearity, precision, and accuracy, offering a valuable alternative for its quantification.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are summaries of typical experimental protocols for the discussed techniques.
LC-MS/MS Method with this compound
A bioanalytical method using this compound as an internal standard and tandem mass spectrometry in positive ion mode provides accurate quantification.[1] The method typically involves protein precipitation or liquid-liquid extraction for sample preparation, followed by chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer.[1]
HPLC Method
A common RP-HPLC method for Cinacalcet involves chromatographic separation on a C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile mixture.[2] The flow rate is maintained at 0.9 mL/min, and the eluent is monitored at 282 nm.[2] The method is validated according to ICH guidelines for linearity, accuracy, precision, and robustness.[2]
UPLC Method
A stability-indicating UPLC method for Cinacalcet and its impurities utilizes a gradient elution on an Acquity BEH Shield RP18 column. The mobile phase typically consists of a phosphate buffer and acetonitrile. The flow rate is 0.3 mL/min with UV detection at 223 nm.
Capillary Electrophoresis Method
A validated CE method for Cinacalcet uses a deactivated fused silica capillary with a background electrolyte solution of phosphate buffer and methanol. The separation is achieved by applying a high voltage, and detection is performed using a photodiode array detector at 220 nm.
Visualizing the Workflow and Logic
To better understand the experimental processes and logical relationships, the following diagrams are provided.
Caption: Experimental workflow for the LC-MS/MS bioanalysis of Cinacalcet.
Caption: Logical workflow for selecting an appropriate analytical method.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for (R)-Cinacalcet-D3
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of Cinacalcet, with a specific focus on the cross-validation of methods utilizing the deuterated internal standard, (R)-Cinacalcet-D3. The selection of a robust and reliable analytical method is critical for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments of Cinacalcet, a calcimimetic agent used in the treatment of secondary hyperparathyroidism and hypercalcemia.
The use of a stable isotope-labeled internal standard, such as this compound, in Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a widely accepted approach to minimize variability and enhance the accuracy and precision of bioanalytical data.[1][2] This guide will compare the performance of this gold-standard technique with an alternative method, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), providing supporting experimental data and detailed protocols to aid in method selection and implementation.
Comparative Performance of Analytical Methods
The following tables summarize the key performance parameters of a validated LC-MS/MS method using a deuterated internal standard and a representative RP-HPLC method for the quantification of Cinacalcet.
Table 1: Performance Characteristics of LC-MS/MS with Deuterated Internal Standard
| Parameter | Performance |
| Internal Standard | This compound or Cinacalcet-d4[1][2] |
| Linearity Range | 0.1 - 200 ng/mL[3][4] |
| Correlation Coefficient (r²) | > 0.99[3] |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL[4] |
| Accuracy | 85 - 115%[4] |
| Precision (%RSD) | < 15%[4] |
| Recovery | 95.67 - 102.88%[4] |
Table 2: Performance Characteristics of RP-HPLC Method
| Parameter | Performance |
| Linearity Range | 25 - 150 µg/mL[1] |
| Correlation Coefficient (r²) | 0.999[1] |
| Limit of Detection (LOD) | 0.32 µg/mL[5] |
| Limit of Quantification (LOQ) | 0.91 µg/mL[5] |
| Accuracy (% Recovery) | 98 - 102%[1] |
| Precision (%RSD) | < 2%[1] |
Experimental Protocols
Protocol 1: LC-MS/MS Method with this compound Internal Standard
This method is highly sensitive and specific, making it ideal for bioanalytical applications requiring low detection limits.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 20 µL of this compound internal standard working solution (concentration will depend on the specific assay).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
HPLC System: Agilent 1200 series or equivalent
-
Column: C18 column (e.g., Zorbax Eclipse XDB-C18)[6]
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
3. Mass Spectrometric Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) source.
-
Ionization Mode: Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Cinacalcet: m/z 358.2 → 155.2
-
This compound: m/z 361.2 → 158.2
-
Protocol 2: RP-HPLC Method with UV Detection
This method is a cost-effective alternative for the analysis of bulk drug and pharmaceutical formulations.
1. Sample Preparation (for Tablet Formulation)
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of Cinacalcet and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of diluent (e.g., a mixture of mobile phase components) and sonicate for 15 minutes to dissolve.
-
Dilute to volume with the diluent and mix well.
-
Filter the solution through a 0.45 µm nylon filter.
2. Chromatographic Conditions
-
HPLC System: Waters Alliance e2695 or equivalent[1]
-
Column: X-Terra Symmetry C18 (4.6 x 150mm; 5 μm)[1]
-
Mobile Phase: A mixture of phosphate buffer and acetonitrile (e.g., 40:60 v/v), with the pH of the buffer adjusted to 3.0 with phosphoric acid.[1]
-
Flow Rate: 0.9 mL/min[1]
-
Injection Volume: 20 µL
-
Detection: UV at 282 nm[1]
-
Column Temperature: 30°C
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the key steps in each analytical method.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of an LC-MS/MS method by one-step precipitation for cinacalcet in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RP-HPLC method for quantifying cinacalcet in tablets. [wisdomlib.org]
- 6. Bioanalytical tandem mass spectrometry method for cinacalcet in human plasma: green assessment with advanced metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Internal Standards for the Bioanalytical Quantification of Cinacalcet
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of (R)-Cinacalcet-D3 and Other Internal Standards for the Accurate Quantification of Cinacalcet.
The accurate and precise quantification of cinacalcet, a calcimimetic agent used in the treatment of secondary hyperparathyroidism and hypercalcemia, is critical for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.[1] In liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, the use of a stable isotope-labeled internal standard is the gold standard for ensuring the reliability and accuracy of results by compensating for variability in sample preparation and instrument response.[2]
This guide provides a detailed comparison of this compound with other commonly used internal standards, such as Cinacalcet-D4 and the non-deuterated analogue Lamotrigine. The information presented is collated from various validated LC-MS/MS methods to offer a clear comparison of their performance characteristics. While direct head-to-head comparative studies are limited, this guide compiles and presents validation data from separate studies to provide a valuable point of reference.[1]
Performance Data Overview
The selection of an appropriate internal standard is paramount for achieving accurate and reliable pharmacokinetic data. Deuterated analogs of the analyte, such as this compound and Cinacalcet-D4, are preferred due to their similar physicochemical properties and co-elution with the parent drug, which helps to mitigate matrix effects and variability in sample processing and instrument response.[1] The following tables summarize key performance parameters from various bioanalytical methods that have utilized these internal standards.
Table 1: Comparison of Linearity and Lower Limit of Quantification (LLOQ)
| Internal Standard | Linearity Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| This compound | 0.1 - 50 | 0.1 | > 0.99 |
| Cinacalcet-D4 | 0.05 - 20 | 0.05 | > 0.99 |
| Deuterated Cinacalcet (unspecified) | 0.1 - 100 | 0.1 | Not Specified |
| Lamotrigine | 0.2 - 5.5 | 0.2 | > 0.997 |
Table 2: Comparison of Precision (Coefficient of Variation, CV%)
| Internal Standard | Intra-Assay Precision (CV%) | Inter-Assay Precision (CV%) |
| This compound | < 15% | < 15% |
| Cinacalcet-D4 | < 5.8% | < 5.8% |
| Deuterated Cinacalcet (unspecified) | 2.8% - 9% | 6.9% - 8.5% |
| Lamotrigine | < 7.4% | < 7.4% |
Table 3: Comparison of Accuracy and Recovery
| Internal Standard | Accuracy (%) | Extraction Recovery (%) |
| This compound | 85% - 115% | 95.67% - 102.88% |
| Cinacalcet-D4 | Not Specified | Not Specified |
| Deuterated Cinacalcet (unspecified) | 99% - 103% | 90% - 106% |
| Lamotrigine | 95.4% - 108.1% | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of bioanalytical assays. Below are representative experimental protocols for the quantification of cinacalcet using deuterated internal standards.
Method 1: LC-MS/MS with Protein Precipitation (Utilizing this compound)
This method is noted for its simplicity and high throughput.[3]
-
Sample Preparation:
-
Chromatographic Conditions:
-
Mass Spectrometric Detection:
Method 2: LC-MS/MS with Liquid-Liquid Extraction (Utilizing Cinacalcet-D4)
This method often provides cleaner extracts, reducing matrix effects.
-
Sample Preparation:
-
To a plasma sample, add the Cinacalcet-D4 internal standard working solution.
-
Perform liquid-liquid extraction using an appropriate organic solvent (e.g., methyl tert-butyl ether).
-
The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase.
-
-
Chromatographic Conditions:
-
Mass Spectrometric Detection:
-
Ionization: Positive electrospray ionization (ESI+)
-
Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Cinacalcet: m/z 358.2 → 155.2[5]
-
Cinacalcet-D4: Specific transitions would be monitored, though not explicitly detailed in the provided search results.
-
-
Visualizing the Process
To further elucidate the experimental workflow and the mechanism of action of cinacalcet, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Micromethod for quantification of cinacalcet in human plasma by liquid chromatography-tandem mass spectrometry using a stable isotope-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to Internal Standards: (R)-Cinacalcet-D3 vs. (S)-Cinacalcet-D3 in Bioanalysis
For researchers, scientists, and drug development professionals, the precise quantification of pharmacologically active agents is a cornerstone of robust drug development and therapeutic monitoring. When dealing with chiral molecules like Cinacalcet, where one enantiomer is significantly more potent, the choice of an appropriate internal standard for bioanalytical methods becomes a critical decision. This guide provides an objective comparison of (R)-Cinacalcet-D3 and (S)-Cinacalcet-D3 as internal standards for the quantification of the active (R)-enantiomer of Cinacalcet.
Cinacalcet is a calcimimetic agent primarily used to treat secondary hyperparathyroidism in patients with chronic kidney disease and hypercalcemia in patients with parathyroid carcinoma.[1] The molecule possesses a single chiral center, with the (R)-enantiomer being the pharmacologically active form, exhibiting a potency at least 75-fold greater than the (S)-enantiomer.[2][3] Consequently, accurate measurement of (R)-Cinacalcet in biological matrices is paramount for pharmacokinetic, pharmacodynamic, and toxicological assessments.
Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry-based bioanalysis, as they exhibit similar physicochemical properties to the analyte, ensuring they behave comparably during sample preparation and ionization, thus compensating for variability.[4][5] This guide delves into the nuanced considerations of using stereoisomer-specific deuterated internal standards, this compound and (S)-Cinacalcet-D3.
Performance Data Overview: A Comparative Analysis
The following table summarizes key performance parameters from various bioanalytical methods that have utilized deuterated Cinacalcet as an internal standard. It is important to note that these data originate from different laboratories under varying experimental conditions.
| Parameter | Method using Cinacalcet-D3[6][7] | Method using Cinacalcet-D4[3][8] |
| Linearity Range | 0.300 - 150.00 ng/mL | 0.05 - 20.0 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Intra-Assay Precision (CV%) | < 15% | < 5.8% |
| Inter-Assay Precision (CV%) | < 15% | < 5.8% |
| Accuracy | Within ± 15% of nominal | Within ± 15% of nominal |
| Extraction Recovery | 95.67% - 102.88% | Not explicitly stated, but method is robust |
The data indicates that methods employing either Cinacalcet-D3 or Cinacalcet-D4 as internal standards achieve excellent linearity, precision, and accuracy, well within the accepted limits for bioanalytical method validation.[3][6][7][8] This suggests that for the routine quantification of (R)-Cinacalcet using non-chiral chromatography, both this compound and (S)-Cinacalcet-D3 would be expected to perform comparably, as their primary function is to mimic the extraction and ionization behavior of the analyte, which is largely independent of stereochemistry in a non-chiral system.
Theoretical Considerations: When Stereochemistry Matters
The critical question for researchers is whether the stereochemistry of the deuterated internal standard impacts the quantification of (R)-Cinacalcet.
-
Non-Chiral Chromatography: In the most common LC-MS/MS setups for Cinacalcet bioanalysis, a standard reversed-phase column (e.g., C18) is used.[6][9] Under these conditions, (R)- and (S)-Cinacalcet, as well as their deuterated analogs, will co-elute. Therefore, using either this compound or (S)-Cinacalcet-D3 to quantify (R)-Cinacalcet should, in theory, yield identical results. The mass spectrometer distinguishes between the analyte and the internal standard based on their mass-to-charge ratios, not their stereochemistry.
-
Chiral Chromatography: If the analytical goal is to simultaneously quantify both (R)- and (S)-Cinacalcet, a chiral chromatographic method is necessary.[4][8] In this scenario, the ideal internal standard would be a mixture of this compound and (S)-Cinacalcet-D3. This would allow for the most accurate correction for any potential chromatographic or matrix effects that might differ slightly between the two enantiomers. Using only one deuterated enantiomer to quantify both analyte enantiomers could introduce a small bias if their behavior during the analytical process is not perfectly identical.
-
Stereochemical Interconversion: A crucial consideration is whether stereochemical interconversion occurs in vivo or during sample processing. For Cinacalcet, studies have shown no detectable stereoconversion when the (R)-enantiomer is administered to healthy volunteers.[6] This stability simplifies the bioanalysis, as the measured concentration of (R)-Cinacalcet is not confounded by conversion from the (S)-enantiomer.
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of analytical methods. Below are representative protocols for the quantification of Cinacalcet using a deuterated internal standard.
Protocol 1: LC-MS/MS with Liquid-Liquid Extraction
This method is often employed for its clean extracts and high recovery.
-
Sample Preparation:
-
To a 100 µL aliquot of human plasma, add 20 µL of the internal standard working solution ((R)- or (S)-Cinacalcet-D3).
-
Perform liquid-liquid extraction using an appropriate organic solvent (e.g., methyl tert-butyl ether).
-
Vortex and centrifuge to separate the layers.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.[5]
-
-
Chromatographic Conditions:
-
Mass Spectrometric Detection:
Protocol 2: LC-MS/MS with Protein Precipitation
This is a simpler and faster sample preparation technique suitable for high-throughput analysis.
-
Sample Preparation:
-
Chromatographic and Mass Spectrometric Conditions:
-
The chromatographic and mass spectrometric conditions are generally similar to those used with liquid-liquid extraction, with potential adjustments to the gradient and other parameters to optimize separation and detection.
-
Visualizing the Process
To further clarify the concepts discussed, the following diagrams illustrate the mechanism of action of Cinacalcet and a typical bioanalytical workflow.
Caption: Mechanism of action of (R)-Cinacalcet.
Caption: General workflow for bioanalysis of Cinacalcet.
Conclusion
For the routine bioanalysis of the active (R)-enantiomer of Cinacalcet using standard non-chiral LC-MS/MS, both This compound and (S)-Cinacalcet-D3 are expected to be suitable internal standards. The choice between them is unlikely to significantly impact assay performance, as their primary role is to compensate for non-stereoselective variations in the analytical process. The selection may therefore be guided by commercial availability and cost.
However, if the research objective is to investigate the pharmacokinetics of both enantiomers separately, a chiral chromatographic method is required. In this specific case, the use of a stereoisomerically pure internal standard corresponding to each analyte enantiomer, or a mixture of both, would be the most rigorous approach to ensure the highest degree of accuracy. Given that there is no evidence of in vivo stereoconversion, the need for enantiomer-specific quantification in routine therapeutic drug monitoring is diminished. Researchers should base their choice of internal standard on the specific goals of their study and the analytical methodology employed.
References
- 1. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Bioanalytical tandem mass spectrometry method for cinacalcet in human plasma: green assessment with advanced metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chiral chromatography studies of chemical behavior of cinacalcet on polysaccharide chiral reversed-phase HPLC stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. nopr.niscpr.res.in [nopr.niscpr.res.in]
Comparative analysis of Cinacalcet quantification methods
For researchers, scientists, and professionals in drug development, the accurate quantification of Cinacalcet is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This guide provides a detailed comparison of the primary analytical methods used for this purpose: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Overview of Quantification Methods
The quantification of Cinacalcet in biological matrices is predominantly achieved through two main analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector offers a cost-effective and widely available method suitable for various applications. For higher sensitivity and specificity, particularly in complex biological samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[1]
Performance Comparison of Cinacalcet Quantification Methods
The selection of an appropriate quantification method depends on the specific requirements of the study, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the key performance characteristics of HPLC-UV and LC-MS/MS methods for Cinacalcet quantification based on published data.
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity Range | 5 - 5000 ng/mL[2] | 0.1 - 100 ng/mL[3] |
| Lower Limit of Quantification (LLOQ) | 7.7 ng/mL[2] | 0.1 ng/mL[4] |
| Limit of Detection (LOD) | 2.5 ng/mL[2] | 0.1 µg/mL[3] |
| Accuracy (% Recovery) | 95.19 - 99.47%[2] | 95.67 - 102.88%[4] |
| Precision (% RSD) | Intra-day: < 4.12%, Inter-day: < 4.12%[2] | Intra-day: < 15%, Inter-day: < 15%[4] |
| Internal Standard | Paracetamol[2] | Cinacalcet-D3[5] |
| Sample Preparation | Protein Precipitation[2] | Protein Precipitation[4], Liquid-Liquid Extraction[6] |
| Run Time | < 6 minutes[2] | ~20 minutes[3] |
Experimental Workflows
The general workflow for the quantification of Cinacalcet in biological samples involves several key steps, from sample preparation to data analysis. The specific details of each step can vary depending on the chosen analytical method.
Caption: A generalized workflow for the quantification of Cinacalcet in biological samples.
Detailed Experimental Protocols
Below are detailed methodologies for the two primary analytical techniques for Cinacalcet quantification.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the determination of Cinacalcet in human plasma and is characterized by a simple sample preparation procedure.[2]
1. Sample Preparation:
-
To 500 µL of human plasma in a centrifuge tube, add 50 µL of Paracetamol internal standard solution (10 µg/mL).
-
Add 1.5 mL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 20 µL of the reconstituted sample into the HPLC system.[2]
2. Chromatographic Conditions:
-
Column: C18 column (150 mm × 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: A mixture of acetonitrile and 50 mM phosphate buffer (50:50 v/v), with the pH adjusted to 7.4.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV detector set at 235 nm.[2]
-
Run Time: Less than 6 minutes.[2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and specific method is ideal for pharmacokinetic studies where low concentrations of Cinacalcet are expected.[1][5]
1. Sample Preparation:
-
To 100 µL of human plasma, add the internal standard (Cinacalcet-D3).[4][5]
-
Employ a one-step protein precipitation by adding acetonitrile.[4]
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant for injection into the LC-MS/MS system.[4]
2. Chromatographic and Mass Spectrometric Conditions:
-
Column: Eclipse Plus C18 column.[4]
-
Mobile Phase: A gradient elution using a methanol-water-ammonium formate system.[4]
-
Flow Rate: 0.6 mL/min.[4]
-
Ionization Mode: Positive electrospray ionization (ESI+).[5]
-
Detection: Multiple Reaction Monitoring (MRM).[4]
Mechanism of Action of Cinacalcet
To provide a biological context to the quantification of Cinacalcet, the following diagram illustrates its mechanism of action on the calcium-sensing receptor (CaSR).
Caption: Cinacalcet's mechanism of action on the calcium-sensing receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. chalcogen.ro [chalcogen.ro]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of an LC-MS/MS method by one-step precipitation for cinacalcet in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioanalytical tandem mass spectrometry method for cinacalcet in human plasma: green assessment with advanced metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of cinacalcet by LC-MS/MS using liquid-liquid extraction from 50 μL of plasma. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to FDA-Compliant Bioanalytical Method Validation for (R)-Cinacalcet using a Deuterated Internal Standard
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of (R)-Cinacalcet, with a focus on adherence to the U.S. Food and Drug Administration (FDA) guidelines for bioanalytical method validation. The use of a stable isotope-labeled (SIL) internal standard, such as (R)-Cinacalcet-D3, is a key strategy for ensuring the accuracy and reliability of pharmacokinetic data in drug development. This document is intended for researchers, scientists, and drug development professionals.
The FDA's M10 Bioanalytical Method Validation guidance outlines the parameters and procedures necessary to ensure that a bioanalytical method is reliable for its intended purpose.[1][2] Key validation characteristics include accuracy, precision, selectivity, sensitivity, reproducibility, and stability.[3] The use of a deuterated internal standard like this compound is highly recommended as it closely mimics the analyte, providing superior compensation for variability during sample processing and analysis.[4][5]
Comparison of Bioanalytical Methods for Cinacalcet Quantification
The selection of a bioanalytical method depends on the specific requirements of the study, such as the required sensitivity and the nature of the biological matrix. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard is a highly sensitive and specific method suitable for pharmacokinetic studies.[6][7][8] Alternative methods such as Reverse Phase-Ultra-Fast Liquid Chromatography (RP-UFLC) and Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) are also available.[8][9]
| Parameter | LC-MS/MS with this compound | RP-UFLC | RP-HPLC with Photodiode Array Detector |
| Internal Standard | This compound[7][10][11] | Not specified | Not specified |
| Linearity Range | 0.1–150.00 ng/mL[7][8][10] | 100 to 100,000 ng/mL[8] | 8 µg/ml and 24 µg/ml (LOQ range)[8] |
| Accuracy (% Recovery) | Within 85–115%[8][10] | 95.18%–102.49%[8] | 82.80 % to 104.08 % (within batch) and 95.49 % to 103.27 % (between batches)[8] |
| Precision (% CV) | Within 15% (inter- and intra-batch)[8][10] | 0.14–2.12 SD (Intra-day) and 0.22–1.19 SD (Inter-day)[8] | 1.05 % to 8.08 % (within-batch and between batch)[8] |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL[8][10] | 100 ng/mL[8] | 8 µg/ml[8] |
| Extraction Recovery | 95.67–102.88%[8][10] | Not explicitly stated | 76.32 % to 80.54 %[8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of bioanalytical assays.
LC-MS/MS Method with this compound Internal Standard
This method is noted for its high sensitivity and specificity, making it ideal for studies requiring the detection of low analyte concentrations.[8]
-
Sample Preparation: A one-step protein precipitation is utilized for plasma samples.[8][10] To 100 μL of plasma, 20 μL of the this compound internal standard working solution and 500 μL of acetonitrile are added.[5] The mixture is vortexed and then centrifuged, after which the supernatant is collected for analysis.[5]
-
Chromatography: An Eclipse Plus C18 column is used with a gradient elution.[5] The mobile phase typically consists of a combination of an aqueous buffer and an organic solvent.[9]
-
Detection: Mass spectrometric detection is performed using multiple reaction monitoring (MRM) with positive electrospray ionization.[5][10]
Reverse Phase-Ultra-Fast Liquid Chromatography (RP-UFLC)
This method provides a rapid analysis time for the quantification of cinacalcet in serum.[8]
-
Sample Preparation: Specifics of the serum sample preparation are not detailed in the available literature.
-
Chromatography and Detection: Details on the column, mobile phase, and detection method are not extensively described in the provided search results.
Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) with Photodiode Array (PDA) Detector
This method is suitable for the quantification of cinacalcet in bulk and tablet dosage forms.[9]
-
Sample Preparation: A 10 mg sample of the cinacalcet working standard is dissolved in 60 ml of diluent and diluted to 100 mL.[9]
-
Chromatography: Separation is achieved on an X-Terra Symmetry C18 column with a mobile phase of Phosphate buffer and Acetonitrile (40:60 v/v) at a pH of 3.0.[9] The flow rate is maintained at 0.9 mL/min.[9]
-
Detection: The eluent is monitored at a wavelength of 282 nm.[9]
Visualizing the Bioanalytical Workflow
To further clarify the experimental process, a diagram of the LC-MS/MS bioanalytical workflow is provided below.
Caption: Experimental workflow for the LC-MS/MS bioanalysis of cinacalcet.
References
- 1. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 2. fda.gov [fda.gov]
- 3. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Bioanalytical tandem mass spectrometry method for cinacalcet in human plasma: green assessment with advanced metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. Development and validation of an LC-MS/MS method by one-step precipitation for cinacalcet in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. login.medscape.com [login.medscape.com]
Inter-laboratory Comparison of Cinacalcet Analysis Using (R)-Cinacalcet-D3 as an Internal Standard
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of Cinacalcet in human plasma, with a specific focus on the use of (R)-Cinacalcet-D3 as a stable isotope-labeled internal standard. The data presented herein is a compilation from various validated bioanalytical methods to offer a comprehensive reference for researchers, scientists, and drug development professionals. While a direct head-to-head inter-laboratory study is not publicly available, this guide summarizes key performance parameters from multiple sources to aid in method development and evaluation.
Cinacalcet is a calcimimetic agent that acts as an allosteric modulator of the calcium-sensing receptor (CaSR), primarily used to treat secondary hyperparathyroidism in patients with chronic kidney disease and hypercalcemia in patients with parathyroid carcinoma.[1][2] Accurate quantification of Cinacalcet in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.[1][2] The use of a stable isotope-labeled internal standard like this compound is a standard practice in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis to ensure accuracy and precision by correcting for variability during sample preparation and analysis.[3][4][5]
Comparative Performance Data
The following tables summarize the quantitative performance data from different validated LC-MS/MS methods for Cinacalcet analysis using a deuterated internal standard. It is important to note that these results were generated in different laboratories under distinct experimental conditions.
Table 1: Linearity and Sensitivity of Cinacalcet Quantification
| Internal Standard | Linearity Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) | Reference |
| Cinacalcet-D3 | 0.300 - 150.00 | 0.300 | Not Specified | [2] |
| Cinacalcet-D3 | 0.1 - 50 | 0.1 | Not Specified | [6][7] |
| Not Specified | 25 - 150 µg/ml | 25 µg/ml | 0.999 | [8] |
Table 2: Precision and Accuracy of Cinacalcet Quantification
| Internal Standard | Concentration (ng/mL) | Precision (% CV) | Accuracy (% Recovery) | Reference |
| Cinacalcet-D3 | LLOQ and QC samples | < 15% (Inter- and Intra-batch) | 85 - 115% | [6][7] |
| Cinacalcet-D3 | Not Specified | High | High | [2] |
| Not Specified | Not Specified | < 2% (% RSD) | 98 - 102% | [8] |
Table 3: Recovery of Cinacalcet from Human Plasma
| Internal Standard | Extraction Method | Average Extraction Recovery (%) | Reference |
| Cinacalcet-D3 | One-step protein precipitation | 95.67 - 102.88 | [6][7] |
| Cinacalcet-D3 | Liquid-liquid extraction | Excellent | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments involved in the quantification of Cinacalcet in human plasma using this compound as an internal standard. These protocols are synthesized from various published methods.[1][6][7]
Sample Preparation: One-Step Protein Precipitation
This method is noted for its simplicity, speed, and cost-effectiveness.[1][6]
-
To a 100 µL aliquot of human plasma, add 20 µL of the this compound internal standard working solution.[1][6]
-
Add 500 µL of acetonitrile to precipitate the plasma proteins.[1][6]
-
Vortex the mixture for approximately 15 seconds.[1]
-
Centrifuge the samples at high speed (e.g., 20,000 x g) for 5 minutes to pellet the precipitated proteins.[1]
-
Transfer the clear supernatant to a clean tube or vial for subsequent LC-MS/MS analysis.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system is used for the separation of Cinacalcet and the internal standard.[1]
-
Analytical Column: A C18 analytical column (e.g., Zorbax Eclipse XDB-C18 or Eclipse Plus C18) is commonly employed.[1][2][6]
-
Mobile Phase: A gradient elution with a mobile phase consisting of methanol, water, and an additive like ammonium formate or formic acid is typically used.[1][6][7] For example, a gradient of methanol and water with ammonium formate at a constant flow rate of 0.6 mL/min.[6][7]
-
Mass Spectrometric Detection: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode is utilized for detection.[1][6][7]
-
Quantification: Detection is performed using multiple reaction monitoring (MRM) of the specific precursor to product ion transitions for both Cinacalcet and this compound.[6][7]
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the quantification of Cinacalcet in human plasma.
Caption: Experimental workflow for Cinacalcet quantification.
Cinacalcet Signaling Pathway
The diagram below illustrates the signaling pathway of Cinacalcet, highlighting its mechanism of action on the calcium-sensing receptor (CaSR).[9]
Caption: Cinacalcet's mechanism of action on the CaSR.
References
- 1. benchchem.com [benchchem.com]
- 2. Bioanalytical tandem mass spectrometry method for cinacalcet in human plasma: green assessment with advanced metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cinacalcet D3: Significance and symbolism [wisdomlib.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Development and validation of an LC-MS/MS method by one-step precipitation for cinacalcet in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of an LC-MS/MS method by one-step precipitation for cinacalcet in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. benchchem.com [benchchem.com]
Performance Evaluation of (R)-Cinacalcet-D3 in Diverse Biological Matrices: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents in biological samples is paramount for robust pharmacokinetic and pharmacodynamic assessments. This guide provides a comprehensive evaluation of the performance of the deuterated internal standard, (R)-Cinacalcet-D3, in the bioanalysis of the calcimimetic agent Cinacalcet across various biological matrices. Through a detailed comparison with alternative internal standards and a focus on supporting experimental data, this document aims to facilitate informed decisions in the selection of analytical methodologies.
Executive Summary
The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound, a deuterated analog of Cinacalcet, is a widely utilized internal standard that offers high precision and accuracy by compensating for variability during sample preparation and analysis. This guide consolidates performance data for this compound and other internal standards in human plasma, and explores the available information for other matrices such as serum, urine, and tissue homogenates. While extensive data exists for plasma, the performance characteristics in other matrices are less documented in publicly available literature.
Comparative Performance of Internal Standards
The selection of an appropriate internal standard is critical to the reliability of bioanalytical data. The ideal internal standard co-elutes with the analyte and exhibits similar ionization and extraction characteristics, thereby correcting for matrix effects and procedural losses.
Performance in Human Plasma
Human plasma is the most common matrix for the pharmacokinetic assessment of Cinacalcet. Several validated LC-MS/MS methods have been published, demonstrating the robust performance of this compound and other deuterated analogs. A non-deuterated alternative, lamotrigine, has also been reported.
| Internal Standard | Analyte | Matrix | LLOQ (ng/mL) | Linearity Range (ng/mL) | Accuracy (%) | Precision (% CV) | Recovery (%) | Reference |
| This compound | Cinacalcet | Human Plasma | 0.300 | 0.300 - 150.00 | Within ± 15% of nominal | < 15 | Not explicitly stated | [1] |
| This compound | Cinacalcet | Human Plasma | 0.1 | 0.1 - 50 | 85 - 115 | < 15 | 95.67 - 102.88 | [2][3][4] |
| Deuterated Cinacalcet | Cinacalcet | Human Plasma | 0.1 | 0.1 - 100 | 99 - 103 | 6.9 - 8.5 (Inter-assay) | 90 - 106 | [5] |
| Cinacalcet-D4 | Cinacalcet | Human Plasma | Not explicitly stated | Not explicitly stated | Not explicitly stated | < 15 | Not explicitly stated | [6] |
| Lamotrigine | Cinacalcet | Human Plasma | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | [6] |
Performance in Other Biological Matrices
Comprehensive performance data for this compound in serum, urine, and tissue homogenates is limited in the available scientific literature. While methods for the analysis of Cinacalcet in these matrices exist, they often do not employ a deuterated internal standard or lack detailed validation parameters.
Urine: The determination of Cinacalcet and its metabolites in urine is important for understanding its excretion pathways. One study describes a method for quantifying Cinacalcet metabolites in human urine using RP-HPLC with fluorescence detection after a derivatization procedure; however, this method did not utilize an internal standard[8]. The use of a deuterated internal standard in urine analysis is generally recommended to account for variability in matrix composition and potential ion suppression in LC-MS/MS methods[9][10].
Tissue Homogenates: The quantification of Cinacalcet in tissue homogenates is crucial for preclinical studies investigating drug distribution. There is a notable absence of published data on the use of this compound for the analysis of Cinacalcet in tissue samples. The development of such a method would require careful optimization of homogenization and extraction procedures to ensure adequate recovery and minimize matrix effects. One study reported on the reduction of soft tissue calcification with Cinacalcet treatment but did not include details on the quantification of the drug in tissues[11].
Experimental Protocols
Detailed methodologies are essential for the replication and validation of bioanalytical assays. Below are representative protocols for the quantification of Cinacalcet in human plasma using LC-MS/MS with a deuterated internal standard.
Protocol 1: Cinacalcet Quantification in Human Plasma via Protein Precipitation
This method is valued for its simplicity and high-throughput capabilities.
1. Sample Preparation:
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound working solution (e.g., 50 ng/mL in methanol).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
2. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 analytical column (e.g., Eclipse Plus C18, 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using a mixture of methanol and water with an additive like ammonium formate or formic acid.
-
Flow Rate: 0.6 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Cinacalcet Transition: m/z 358.2 → 155.1
-
This compound Transition: m/z 361.2 → 158.1
-
Protocol 2: Cinacalcet Quantification in Human Plasma via Liquid-Liquid Extraction
This method often provides cleaner extracts compared to protein precipitation, which can reduce matrix effects.
1. Sample Preparation:
-
To 100 µL of human plasma, add 25 µL of this compound internal standard solution.
-
Add 1 mL of an organic extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
The LC-MS/MS conditions are generally similar to those used for the protein precipitation method, with potential minor adjustments to the gradient and other parameters to optimize performance with the cleaner extract.
Visualizing Workflows and Pathways
To further elucidate the experimental processes and the biological context of Cinacalcet, the following diagrams are provided.
Conclusion
This compound stands as a reliable and robust internal standard for the bioanalysis of Cinacalcet, particularly in human plasma, where its performance has been well-documented in numerous LC-MS/MS methods. Its use significantly enhances the accuracy and precision of quantification, which is crucial for clinical and research applications. However, there is a clear need for further research to validate its performance in other important biological matrices, including serum, urine, and tissue homogenates. The development of validated methods in these matrices will provide a more complete understanding of the pharmacokinetics and disposition of Cinacalcet, ultimately contributing to its safer and more effective therapeutic use. For now, researchers working with matrices other than plasma should undertake thorough method development and validation to ensure the reliability of their results, drawing upon the principles established in the well-characterized plasma assays.
References
- 1. Bioanalytical tandem mass spectrometry method for cinacalcet in human plasma: green assessment with advanced metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of an LC-MS/MS method by one-step precipitation for cinacalcet in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of an LC-MS/MS method by one-step precipitation for cinacalcet in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. The calcimimetic cinacalcet normalizes serum calcium in subjects with primary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]
- 9. Comprehensive monitoring of a special mixture of prominent endocrine disrupting chemicals in human urine using a carefully adjusted hydrolysis of conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of urinary 3-hydroxyisovaleric acid using deuterated 3-hydroxyisovaleric acid as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cinacalcet reduces vascular and soft tissue calcification in secondary hyperparathyroidism (SHPT) in hemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Cinacalcet and Other Calcimimetics for the Treatment of Secondary Hyperparathyroidism
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of Cinacalcet with other calcimimetic agents, primarily Etelcalcetide and Evocalcet, for the management of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD). The information is compiled from various clinical trials and meta-analyses to offer a comprehensive overview of their comparative efficacy, safety, and mechanisms of action.
Mechanism of Action: The Calcium-Sensing Receptor
Calcimimetics, including Cinacalcet, Etelcalcetide, and Evocalcet, exert their therapeutic effects by allosterically modulating the calcium-sensing receptor (CaSR) on the surface of parathyroid gland cells.[1][2][3] By increasing the sensitivity of the CaSR to extracellular calcium, these agents mimic the effect of high calcium levels, thereby suppressing the synthesis and secretion of parathyroid hormone (PTH).[1][2][3][4] This action leads to a subsequent decrease in serum calcium and phosphorus levels, addressing the key pathological features of SHPT.[1][5] The signaling cascade involves G-proteins, primarily Gq and Gi, which, upon activation of the CaSR, inhibit adenylate cyclase and stimulate phospholipase C.[1][6]
Comparative Efficacy
Clinical trials have demonstrated the efficacy of all three calcimimetics in reducing key biochemical markers of SHPT. However, head-to-head comparisons have revealed some differences in their potency and the proportion of patients achieving therapeutic targets.
Parathyroid Hormone (PTH) Reduction
Etelcalcetide has been shown to be superior to Cinacalcet in reducing PTH levels.[7][8][9] In a randomized clinical trial, a significantly higher percentage of patients treated with Etelcalcetide achieved a >30% and >50% reduction in PTH compared to those on Cinacalcet.[7][8][9] Evocalcet has demonstrated non-inferiority to Cinacalcet in achieving target PTH levels.[4][5][10]
Serum Calcium and Phosphorus Control
All three calcimimetics effectively lower serum calcium levels.[11][12][13] Etelcalcetide and Evocalcet have also been shown to reduce phosphorus levels, similar to Cinacalcet.[11][12]
Table 1: Comparative Efficacy in Reducing PTH Levels
| Calcimimetic | Comparator | Key Efficacy Endpoint | Result |
| Etelcalcetide | Cinacalcet | Proportion of patients with >30% PTH reduction | 68.2% vs 57.7% (p=0.004)[8][9] |
| Proportion of patients with >50% PTH reduction | 52.4% vs 40.2% (p=0.001)[7][8] | ||
| Evocalcet | Cinacalcet | Proportion of patients achieving target PTH (60-240 pg/mL) | 72.7% vs 76.7% (non-inferior)[4][5][10] |
| Mean percentage change in intact PTH from baseline | -34.7% vs -30.2%[12] |
Comparative Safety and Tolerability
The safety profiles of these calcimimetics are a critical consideration in clinical practice, with notable differences in gastrointestinal side effects and the incidence of hypocalcemia.
Gastrointestinal Adverse Events
Cinacalcet is frequently associated with gastrointestinal side effects such as nausea and vomiting, which can limit dose titration and patient adherence.[4][5] Evocalcet was developed to have fewer gastrointestinal adverse events, and clinical trials have confirmed a significantly lower incidence of these side effects compared to Cinacalcet.[4][5][10][11] Studies comparing Etelcalcetide and Cinacalcet have shown a similar incidence of nausea and vomiting between the two.[8]
Hypocalcemia
A common adverse effect of all calcimimetics is a decrease in blood calcium levels.[8] The incidence of hypocalcemia appears to be comparable between Etelcalcetide and Cinacalcet.[8] Similarly, the incidence of hypocalcemia did not differ significantly between Evocalcet and Cinacalcet in a head-to-head trial.[12]
Table 2: Comparative Safety Profile
| Adverse Event | Etelcalcetide vs Cinacalcet | Evocalcet vs Cinacalcet |
| Gastrointestinal-related | Similar incidence of nausea and vomiting[8] | Significantly lower (18.6% vs 32.8%, p<0.001)[4][5][10] |
| Hypocalcemia | 68.9% vs 59.8% (decreased blood calcium)[8][9] | No significant difference in incidence[12] |
Experimental Protocols
The data presented in this guide are derived from rigorous, randomized, double-blind, active-controlled clinical trials. Below is a generalized experimental workflow for a head-to-head comparison of two calcimimetic agents.
Representative Clinical Trial Workflow
References
- 1. Evocalcet: A New Oral Calcimimetic for Dialysis Patients With Secondary Hyperparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Head-to-head comparison of the new calcimimetic agent evocalcet with cinacalcet in Japanese hemodialysis patients with secondary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cinacalcet - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov:443]
- 9. Effect of Etelcalcetide vs Cinacalcet on Serum Parathyroid Hormone in Patients Receiving Hemodialysis With Secondary Hyperparathyroidism: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. kyowakirin.com [kyowakirin.com]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of the Oral Calcimimetics Evocalcet and Cinacalcet in East Asian Patients on Hemodialysis with Secondary Hyperparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evocalcet in patients with primary hyperparathyroidism: an open-label, single-arm, multicenter, 52-week, dose-titration phase III study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard in Cinacalcet Quantification: A Comparative Analysis of (R)-Cinacalcet-D3
For researchers, scientists, and drug development professionals, the accurate and precise quantification of Cinacalcet in biological matrices is paramount for successful pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This guide provides an objective comparison of (R)-Cinacalcet-D3's performance as an internal standard in quantitative assays against other alternatives, supported by experimental data.
The use of a stable isotope-labeled internal standard is considered the gold standard in mass spectrometry-based bioanalysis.[1] These compounds, such as this compound, exhibit nearly identical physicochemical properties to the analyte of interest, ensuring they behave similarly during sample preparation and analysis. This mimicry is crucial for correcting variations that can occur during extraction and ionization, thereby enhancing the accuracy and precision of the results.[2] While other deuterated analogs like Cinacalcet-D4 are also widely used and considered robust, this guide will focus on the performance of this compound and its comparison with other internal standards based on available data.
Performance Data: Accuracy and Precision
The reliability of a bioanalytical method hinges on its accuracy and precision. The following tables summarize the performance of quantitative assays for Cinacalcet using different internal standards, with a focus on this compound. It is important to note that the data presented is compiled from various studies and not from a direct head-to-head comparison.
Table 1: Accuracy of Cinacalcet Quantification
| Internal Standard | Concentration Levels (ng/mL) | Accuracy (%) | Matrix | Reference |
| This compound | 0.1 - 50 | 85 - 115 | Human Plasma | [3][4] |
| Cinacalcet-D4 | 0.05 - 20.0 | Not explicitly stated, but method validated | Human Plasma | [5] |
| Deuterated Cinacalcet | Not Specified | Not explicitly stated, but method validated | Not Specified | [5] |
| Lamotrigine | 0.2 - 5.5 | Not explicitly stated, but method validated | Not Specified | [5] |
Table 2: Precision of Cinacalcet Quantification (Intra- and Inter-Assay Variability)
| Internal Standard | Concentration Levels (ng/mL) | Intra-Assay CV (%) | Inter-Assay CV (%) | Matrix | Reference |
| This compound | 0.1 - 50 | < 15 | < 15 | Human Plasma | [3][4] |
| Cinacalcet-D4 | 0.05 - 20.0 | < 5.8 | < 5.8 | Human Plasma | [5] |
| Deuterated Cinacalcet | Not Specified | 2.8 - 9 | 6.9 - 8.5 | Not Specified | [5] |
| Lamotrigine | 0.2 - 5.5 | < 7.4 | < 7.4 | Not Specified | [5] |
The data consistently demonstrates that methods employing deuterated internal standards like this compound and Cinacalcet-D4 achieve excellent precision, with coefficients of variation (CVs) well within the accepted limit of 15%.[5]
Linearity and Sensitivity
A broad linear range and a low lower limit of quantification (LLOQ) are critical for capturing the full pharmacokinetic profile of a drug.
Table 3: Linearity and LLOQ of Cinacalcet Assays
| Internal Standard | Linear Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) | Matrix | Reference |
| This compound | 0.300 - 150.00 | 0.300 | Not specified, but validated | Human Plasma | [6][7] |
| This compound | 0.1 - 50 | 0.1 | Not specified, but validated | Human Plasma | [3][4][8] |
| Cinacalcet-D4 | Not specified | 0.05 | Not specified, but validated | Human Plasma | [9] |
LC-MS/MS methods utilizing deuterated internal standards consistently achieve low LLOQs, making them suitable for pharmacokinetic studies where drug concentrations can be very low.[9][10]
Experimental Protocols
The choice of sample preparation and analytical method is crucial for achieving reliable results. The most common methods for the quantification of Cinacalcet in plasma are detailed below.
Sample Preparation: Protein Precipitation
This is a rapid and straightforward method for sample clean-up.
-
To a 50-100 µL aliquot of plasma, add the internal standard working solution (e.g., this compound).
-
Add a protein precipitating agent, such as acetonitrile, and vortex thoroughly to mix.[2]
-
Centrifuge the mixture to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis by LC-MS/MS.[2]
Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE offers a higher degree of sample clean-up compared to protein precipitation.
-
To a 200 µL plasma sample, add 50 µL of the internal standard working solution (e.g., Cinacalcet-D4 at 50 ng/mL) and vortex.[11]
-
Add 1 mL of an appropriate extraction solvent (e.g., a mixture of diethyl ether and dichloromethane).[11]
-
Vortex for an extended period (e.g., 5 minutes) to ensure complete extraction.[11]
-
Centrifuge at 4000 rpm for 10 minutes at 4°C to separate the aqueous and organic layers.[11]
-
Carefully transfer the organic layer to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
LC-MS/MS Analysis
The analysis is typically performed using a liquid chromatography system coupled to a tandem mass spectrometer.
-
Chromatographic Column: A C18 reversed-phase column, such as a Zorbax Eclipse XDB-C18 or an Eclipse Plus C18, is commonly used for separation.[6][12]
-
Mobile Phase: A gradient elution with a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., water with ammonium formate or formic acid) is typically employed.[3][4][8]
-
Ionization: Positive electrospray ionization (ESI+) is used to generate ions for mass spectrometric detection.[3][4]
-
Detection: The analytes are detected using multiple reaction monitoring (MRM). The precursor to product ion transitions for Cinacalcet and its deuterated internal standards are highly specific.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the bioanalytical quantification of Cinacalcet using a deuterated internal standard.
Caption: Bioanalytical workflow for Cinacalcet quantification.
Conclusion
The available data strongly supports the use of deuterated internal standards, such as this compound, for the accurate and precise quantification of Cinacalcet in biological matrices. These internal standards are essential for robust and reliable bioanalytical methods that meet regulatory guidelines. While other internal standards can be used, the physicochemical similarity of stable isotope-labeled analogs to the analyte makes them the superior choice for mitigating variability and ensuring the integrity of pharmacokinetic and clinical studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of an LC-MS/MS method by one-step precipitation for cinacalcet in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Bioanalytical tandem mass spectrometry method for cinacalcet in human plasma: green assessment with advanced metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioanalytical tandem mass spectrometry method for cinacalcet in human plasma: green assessment with advanced metrics. | Read by QxMD [read.qxmd.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of (R)-Cinacalcet-D3: A Comprehensive Guide for Laboratory Professionals
Effective management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of (R)-Cinacalcet-D3, a deuterated analog of Cinacalcet, designed for researchers, scientists, and drug development professionals.
This compound, like its parent compound, requires careful handling and disposal due to its potential health and environmental hazards. It is harmful if swallowed or in contact with the skin, can cause serious eye damage, and may trigger an allergic skin reaction.[1][2] Furthermore, it is classified as very toxic to aquatic life with long-lasting effects, making its proper disposal essential to prevent environmental contamination.[1][2][3]
Hazard and Regulatory Information
Before handling this compound for disposal, it is crucial to be aware of its hazard classifications and the regulatory guidelines governing its disposal.
| Hazard Classification | Description | Citation |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or inhaled. | [2] |
| Eye Damage/Irritation | Causes serious eye damage. | [2][4] |
| Skin Sensitization | May cause an allergic skin reaction. | [1][2] |
| Specific Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure. | [2] |
| Aquatic Hazard (Acute & Chronic) | Very toxic to aquatic life with long-lasting effects. | [1][2][3] |
Disposal of this compound must always be conducted in accordance with local, state, and federal regulations.[1][4][5] Under no circumstances should this compound be disposed of with regular household garbage or allowed to enter the sewage system.[1][2][3]
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.
1. Personal Protective Equipment (PPE):
Prior to handling any waste materials containing this compound, ensure you are wearing the appropriate personal protective equipment:
-
Eye Protection: Safety goggles with side-shields.[1]
-
Hand Protection: Protective gloves.[1]
-
Body Protection: Impervious clothing or a lab coat.[1]
-
Respiratory Protection: A suitable respirator should be used if there is a risk of dust formation.[1]
2. Waste Segregation and Collection:
Proper segregation of waste streams is fundamental to safe and compliant disposal.
-
Unused Product: Keep the compound in its original, tightly sealed container. If the original container is unavailable, use a suitable, clearly labeled, and sealed container to prevent accidental spillage or dust formation.[1]
-
Contaminated Materials: Any materials that have come into contact with this compound, such as absorbent paper, gloves, weighing boats, and other disposable labware, must be considered contaminated.[1] These items should be collected in a separate, sealed container designated for hazardous chemical waste.
-
Solutions: Liquid waste containing this compound should be collected in a compatible, sealed container. For spills, absorb the solution with a non-combustible absorbent material, and place the saturated material into a sealed container for disposal.[1]
3. Labeling and Storage:
All waste containers must be clearly and accurately labeled.
-
Use a hazardous waste label that includes the chemical name "this compound", the approximate concentration and quantity, and the date of accumulation.
-
Store the sealed waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[6]
4. Final Disposal Route:
The recommended and required method for the disposal of this compound is through a licensed professional waste disposal service.[1] This ensures that the compound is managed and disposed of in compliance with all applicable regulations. An alternative method is chemical incineration in a facility equipped with an afterburner and scrubber.[1]
Experimental Workflow & Decision Making
The following diagrams illustrate the procedural workflow for waste handling and the logical decision-making process for the disposal of this compound.
Caption: Waste Handling Workflow for this compound.
Caption: Disposal Decision Pathway for this compound.
References
Essential Safety and Operational Guide for Handling (R)-Cinacalcet-D3
This guide provides immediate safety, handling, and disposal protocols for (R)-Cinacalcet-D3, a deuterated analog of Cinacalcet. The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
This compound Hydrochloride is classified as a toxic material. It is harmful if swallowed, causes serious eye damage, and may cause damage to organs through prolonged or repeated exposure.[1][2] It is also very toxic to aquatic life with long-lasting effects.[2][3]
Hazard Identification and Classification
| Hazard Class | GHS Classification | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Danger | H302: Harmful if swallowed.[1][2] |
| Serious Eye Damage/Irritation | Category 1 | Danger | H318: Causes serious eye damage.[1][2] |
| Specific Target Organ Toxicity | Category 2 | Danger | H373: May cause damage to organs through prolonged or repeated exposure.[1][2] |
| Acute Toxicity, Dermal | Category 4 | Warning | H312: Harmful in contact with skin.[2] |
| Acute Toxicity, Inhalation | Category 4 | Warning | H332: Harmful if inhaled.[2] |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation.[2] |
| Skin Sensitization | Category 1 | Warning | H317: May cause an allergic skin reaction.[2] |
| Hazardous to the Aquatic Environment, Acute | Category 1 | Warning | H400: Very toxic to aquatic life.[2] |
| Hazardous to the Aquatic Environment, Chronic | Category 1 | Warning | H410: Very toxic to aquatic life with long lasting effects.[2] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure. The following table outlines the recommended PPE for handling this compound.[4]
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for operations with a high potential for aerosol generation. Hoods or full-facepieces can offer high Assigned Protection Factors (APFs), potentially up to 1000.[4][5] |
| Reusable Half or Full-Facepiece Respirator | Use with P100/FFP3 particulate filters. A proper fit test is mandatory.[4] | |
| Disposable Respirators (e.g., N95) | Suitable for low-risk activities but not recommended as primary protection for highly potent compounds.[4] | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination.[4] |
| Body Protection | Disposable Coveralls | Materials like Tyvek® or microporous film are recommended to protect against chemical splashes and dust.[4][6] |
| Dedicated Lab Coat | Should be worn over personal clothing and be disposable or professionally laundered.[4] | |
| Eye Protection | Safety Goggles or Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for additional protection.[4][6] |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area.[4][6] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial for safely handling potent compounds.
Preparation
-
Designated Area: All handling of this compound should occur in a designated area with controlled access, such as a chemical fume hood, glove box, or other containment enclosure.
-
Decontamination: Ensure a validated decontamination solution is readily available in the work area.[4]
-
Spill Kit: A spill kit appropriate for chemical hazards must be accessible.[4]
-
Glassware: Use dry glassware to handle the compound, as hygroscopic compounds can absorb moisture from the atmosphere.[7]
Handling
-
Weighing: Weigh the compound in a ventilated balance enclosure or under an inert atmosphere.[7]
-
Container Management: Keep containers of this compound tightly sealed when not in use to prevent contamination and exposure.[7][8]
-
Minimize Dust: Handle the solid material carefully to avoid generating dust.
Post-Handling
-
Decontamination: Thoroughly decontaminate all surfaces and equipment with a validated cleaning agent.[4]
-
PPE Removal: Remove PPE in a designated doffing area to avoid self-contamination.[4]
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Disposal of this compound and any contaminated materials must comply with local, state, and federal regulations.[9]
Waste Collection and Storage
-
Unused Product: Keep the compound in its original, tightly sealed container. If unavailable, use a suitable, labeled, and sealed container.[9]
-
Contaminated Materials: Items such as gloves, absorbent paper, and weighing boats that have come into contact with the compound should be collected in a separate, sealed container labeled as hazardous waste.[9]
-
Solutions: Absorb solutions with a non-combustible material and place the saturated material into a sealed container for disposal.[9]
Disposal Route
-
Professional Waste Disposal: The recommended method is to contact a licensed professional waste disposal service.[9]
-
Incineration: A chemical incinerator equipped with an afterburner and scrubber may be used by trained personnel in an appropriate facility.[9]
-
Prohibited Disposal: Do not dispose of this compound with regular household garbage or allow it to enter the sewage system.[9]
Disposal Decision Tree
Caption: Decision tree for the compliant disposal of this compound waste.
References
- 1. esschemco.com [esschemco.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. aiha.org [aiha.org]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
